Erythrocentaurin

Catalog No.
S527400
CAS No.
50276-98-7
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrocentaurin

CAS Number

50276-98-7

Product Name

Erythrocentaurin

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carbaldehyde

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2

InChI Key

TUADBWMDDLWUME-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-formyl-3,4-dihydroisocoumarin, erythrocentaurin

Canonical SMILES

C1COC(=O)C2=CC=CC(=C21)C=O

The exact mass of the compound Erythrocentaurin is 176.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Isocoumarins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

erythrocentaurin HMDB0251931 Metabolome Database

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activities & Experimental Data

Research has uncovered several potential biological activities of erythrocentaurin and its precursors.

Pharmacological Activity Description & Mechanism Experimental Context
Antidiabetic Activity Inhibits α-amylase enzyme in a concentration-dependent manner, potentially helping to manage postprandial blood glucose levels [1]. In vitro enzyme inhibition assay [1].
Hair Growth Promotion Metabolites from secoiridoid-rich plants (e.g., Fagraea berteroana) induce proliferation of Hair Follicle Dermal Papilla Cells (DPCs), a key process for hair follicle elongation [2]. In vitro assay measuring proliferation of human hair follicle dermal papilla cells treated with plant extracts [2].

Experimental Protocols

If you are planning to conduct research, here are summaries of key experimental methodologies from the literature.

Metabolic Transformation by Intestinal Bacteria

This protocol outlines how to generate this compound from its precursor, gentiopicrin, using intestinal bacteria [3].

  • Incubation System: Anaerobic medium mixed with rat colon contents (as a source of intestinal bacteria).
  • Reaction: The medium is spiked with gentiopicrin and incubated at 37°C.
  • Time Course: The transformation can be rapid, with gentiopicrin levels decreasing significantly within 30-60 minutes.
  • Metabolite Monitoring: The formation of this compound and other metabolites is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MSn.
Analytical Detection and Identification with LC-MSn-IT-TOF

This method describes how to identify and characterize this compound in a complex mixture [3].

  • Technique: Liquid Chromatography coupled with Ion Trap Time-of-Flight Mass Spectrometry (LC-MSn-IT-TOF).
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
  • Identification:
    • The parent ion of this compound is detected at m/z 195.0652 [M+H]+.
    • This ion fragments to produce characteristic product ions, which aid in structural confirmation. For a closely related structure (gentiopicrin aglycone), the loss of a water molecule (H₂O) was a key fragmentation step, yielding a fragment at m/z 177.0546 [3].

Metabolic Pathways and Workflow

This compound is not typically found in the original plant material but is a product of post-ingestion metabolism. The following diagram illustrates its journey from a plant secoiridoid glucoside to a bioactive metabolite.

G Plant Plant Material (e.g., Swertia chirayita) Precursor Secoiridoid Glucoside (e.g., Swertiamarin, Gentiopicrin) Plant->Precursor Extraction BacterialEnzyme Bacterial β-Glucosidase (in Intestine) Precursor->BacterialEnzyme Oral Ingestion Aglycone Unstable Aglycone BacterialEnzyme->Aglycone Hydrolysis This compound This compound (Bioactive Metabolite) Aglycone->this compound Spontaneous Rearrangement PharmacologicalActivity Pharmacological Activity (e.g., α-amylase inhibition) This compound->PharmacologicalActivity Systemic Exposure

Pharmacokinetics Perspective

Understanding the pharmacokinetics of the parent compounds is crucial, as it directly influences the formation of this compound.

  • Low Bioavailability of Precursors: Secoiridoid glycosides like swertiamarin and gentiopicrin are known to be rapidly absorbed but have low oral bioavailability [3] [1]. This suggests that a significant portion of the ingested dose reaches the intestines where it is metabolized by the gut microbiota.
  • Crucial Role of Gut Microbiota: The transformation of swertiamarin to metabolites like this compound is primarily facilitated by the enzymatic activity (β-glucosidase) of intestinal bacteria [4] [1]. This metabolic step is considered essential for unlocking the pharmacological potential of these plant compounds.
  • Detection in Plasma: Metabolites derived from secoiridoid glycosides, such as glucuronic acid conjugates, have been detected in plasma and urine, indicating that the bacterial metabolites are absorbed into systemic circulation [3].

This compound represents a compelling case of how the human gut microbiome can transform natural products into potent bioactive molecules. Current evidence supports its potential in areas like diabetes management and dermatology.

References

Biosynthesis and Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin is not typically a primary plant constituent but is rather a crucial metabolic product formed from bitter-tasting secoiridoid glycosides like gentiopicroside and swertiamarin [1] [2] [3].

The transformation occurs through a well-defined pathway, primarily mediated by intestinal bacteria upon oral ingestion of the plant material. The diagram below illustrates this metabolic process.

G Start Oral Administration of Plant Extract GPS Gentiopicroside (GPS) or Swertiamarin Start->GPS Enzyme Bacterial β-Glucosidase (in Intestine) GPS->Enzyme Hydrolysis Aglycone Unstable Aglycone Enzyme->Aglycone ECR This compound Aglycone->ECR Isomerization HMIO HMIO (Further Metabolite) ECR->HMIO Reduction (by Liver/Intestinal Bacteria)

This metabolic conversion from a glycoside (like gentiopicroside) to an alkaloid-like structure (this compound) is considered a major contributor to the ultimate pharmacological effects of the parent medicinal plants [2].

Quantitative Biological Activity Data

The following table summarizes key quantitative findings from experimental studies on this compound.

Biological Activity Experimental Data / Model Result / Value Citation
α-Amylase Inhibition In vitro enzyme inhibition assay IC₅₀ = 1.67 ± 0.28 mg/mL [4] [5]
Antiviral (HBV) Cytotoxicity in HepG2 2.2.15 cells (72 hrs) CC₅₀ = 1.76 mM [6]
Antibacterial Reported, but specific quantitative data not provided in search results Confirmed activity [5]

Key Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are methodologies for key experiments.

Protocol 1: Isolation and Quantification from Plant Material

A preparative method for isolating this compound from Enicostemma littorale using Medium-Pressure Liquid Chromatography (MPLC) has been reported [4].

  • Extraction & Fractionation: Plant material is extracted, and the ethyl acetate fraction is collected.
  • MPLC Purification: The fraction is subjected to MPLC on a silica gel (Si60) column using a step gradient of 10% to 20% ethyl acetate in n-hexane. This can process 20g of material in under 3 hours with high purity (~97%) and recovery (~88%).
  • Quantification via HPTLC: The compound can be estimated using High-Performance Thin-Layer Chromatography (HPTLC) on silica gel plates with a mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v). Densitometric analysis is performed at 230 nm, with an Rƒ value of 0.54 ± 0.04 [4].
Protocol 2: α-Amylase Inhibitory Activity Assay

The following method was used to determine the IC₅₀ value cited in the table above [4] [5].

  • Principle: The assay measures the inhibition of the α-amylase enzyme, which is involved in starch digestion.
  • Procedure: this compound is tested at various concentrations against α-amylase. The reaction involves the enzyme hydrolyzing a substrate, and the remaining substrate or released product is measured colorimetrically.
  • Analysis: The percentage inhibition is calculated at each concentration, and the IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined from the dose-response curve.
Protocol 3: Cytotoxicity Assay (for HBV Research)

The antiviral research cited used a standard cytotoxicity assay to determine the compound's safety window [6].

  • Cell Line: Human hepatoma-derived HepG2 2.2.15 cells.
  • Method: The MTT assay, a colorimetric method for assessing cell metabolic activity, was employed.
  • Procedure: Cells are treated with this compound for 72 hours. The MTT reagent is then added and converted to an insoluble formazan by living cells. The formazan is solubilized, and its concentration (corresponding to the number of viable cells) is measured spectrophotometrically. The CC₅₀ (cytotoxic concentration for 50% of cells) is calculated from the data.

Research Significance and Future Directions

This compound represents a compelling case of post-ingestion metabolic activation, where the body transforms a plant compound into a more potent molecule [1] [2] [3]. This underscores the importance of studying metabolites, not just parent compounds, to fully understand the efficacy of herbal medicines.

Future research should focus on:

  • Mechanism of Action: Delving deeper into the molecular targets and signaling pathways involved in its antibacterial and antiviral effects.
  • In Vivo Validation: Conducting more comprehensive in vivo studies to confirm efficacy and understand its full pharmacological profile.
  • Structure-Activity Relationship (SAR): Exploring synthetic derivatives to improve its potency and bioavailability.

References

Erythrocentaurin's Origin and Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin is not typically a plant's primary compound but is formed through the breakdown of other molecules. Current research indicates it is a key aglycone (non-sugar) product derived from the catabolism of at least two major secoiridoid glucosides: Swertiamarin and Gentiopicroside [1] [2] [3].

The table below summarizes the core information on its origin:

Precursor Compound Primary Plant Sources (Examples) Key Enzymatic Reaction
Swertiamarin [1] Plants from Swertia and Centaurium genera (Gentianaceae family) [1] Hydrolysis by bacterial β-glycosidase in the intestine [1]
Gentiopicroside [3] Plants from Gentiana, Swertia, and Centaurium genera (Gentianaceae family) [3] Hydrolysis by β-glucosidase (from human gut bacteria or plant enzymes) [2] [3]

The following diagram illustrates the established metabolic pathway leading to this compound formation from its precursor compounds:

G Secoiridoid Glucosides Secoiridoid Glucosides Unstable Aglycone Unstable Aglycone Secoiridoid Glucosides->Unstable Aglycone Hydrolysis β-Glucosidase β-Glucosidase β-Glucosidase->Unstable Aglycone Catalyzes This compound This compound Unstable Aglycone->this compound Spontaneous Isomerization

Documented Biological Activities

While not a traditional drug, research has explored this compound's potential biological activities, primarily based on its status as an active metabolite. The following table summarizes the findings:

Reported Bioactivity Experimental Context / Precursor Key Findings & Proposed Mechanism
Anti-hepatitis B Virus (HBV) [4] Derivative based on the this compound structure [4] A specific this compound derivative was synthesized and identified as a new class of hepatitis B virus inhibitor [4].
Antimicrobial & Antifungal [3] As a metabolite of Gentiopicroside (GPS) [3] Metabolites, including gentiopicral (a closely related aglycone), derived from GPS showed antibacterial and antifungal activities [3].
Antioxidant [2] As an aglycone from Secoiridoid Glucosides [2] Aglycones like this compound, released from their glucosides, are suggested to provide more efficient antioxidant protection [2].

Experimental Workflow for Metabolite Identification

The common methodology for identifying and studying this compound involves analyzing the metabolic fate of its parent compounds in vivo or in simulated biological systems. The workflow below outlines a standard protocol based on the literature [1] [3]:

G cluster_workflow Experimental Workflow for Identification Administer Precursor\n(e.g., Swertiamarin) Administer Precursor (e.g., Swertiamarin) In Vivo/In Vitro Incubation In Vivo/In Vitro Incubation Administer Precursor\n(e.g., Swertiamarin)->In Vivo/In Vitro Incubation Sample Collection\n(Serum, Urine, Feces, Bile) Sample Collection (Serum, Urine, Feces, Bile) In Vivo/In Vitro Incubation->Sample Collection\n(Serum, Urine, Feces, Bile) Metabolite Extraction Metabolite Extraction Sample Collection\n(Serum, Urine, Feces, Bile)->Metabolite Extraction Analysis via UPLC/Q-TOF-MS/MS Analysis via UPLC/Q-TOF-MS/MS Metabolite Extraction->Analysis via UPLC/Q-TOF-MS/MS Metabolite Identification\n& Structural Elucidation Metabolite Identification & Structural Elucidation Analysis via UPLC/Q-TOF-MS/MS->Metabolite Identification\n& Structural Elucidation

Research Implications and Future Directions

The characterization of this compound as a bioactive metabolite opens several research avenues:

  • Prodrug Development: Precursors like swertiamarin can be considered natural prodrugs, with this compound being an active metabolite responsible for therapeutic effects [1]. This guides more targeted drug development.
  • Gut Microbiome Role: Formation depends on gut bacterial enzymes [1] [5], suggesting that an individual's gut microbiome composition could influence the efficacy of herbal medicines containing secoiridoid glucosides.
  • Bioactivity Exploration: Initial findings, such as the anti-HBV activity of its derivatives [4], warrant further investigation into its molecular targets and therapeutic potential.

Based on available search results, a detailed historical account of its "discovery and early research" is not readily accessible. The contemporary scientific narrative treats this compound primarily as a metabolite of established natural compounds.

References

erythrocentaurin exposome human blood detection

Author: Smolecule Technical Support Team. Date: February 2026

The Exposome and Blood Chemical Detection

The blood exposome is defined as the totality of all biologically-active chemicals in a person's blood, encompassing compounds from environmental pollutants, drugs, diet, and endogenous processes [1]. The table below summarizes the general scope of the blood exposome.

Aspect Description
Concept Comprehensive catalog of all chemicals in human blood [1]; key to discovering environmental causes of disease [2].
Data Source Blood Exposome Database: 41,474 unique chemical structures linked to over 878,966 scientific articles [3].
Measurement Challenge Blood concentrations can span 11 orders of magnitude; pollutants often measured at levels 1000x lower than endogenous/food chemicals [1].
Analytical Approach Relies on high-throughput methods like liquid-chromatography tandem mass spectrometry (LC-MS/MS) and NMR spectroscopy [2].

Generalized Workflow for Exposome Compound Detection

For a compound not yet in databases, the research process follows a structured two-phase protocol: an initial data-driven discovery phase to identify biomarkers, followed by a knowledge-driven phase for hypothesis testing [2]. The diagram below outlines this workflow for detecting and validating a compound like erythrocentaurin in human blood.

cluster_1 Phase 1: Biomarker Discovery (Data-Driven) cluster_2 Phase 2: Validation & Causality (Knowledge-Driven) start Study Objective: Detect Target Compound in Human Blood step1 1. Serum/Plasma Sample Collection start->step1 step2 2. High-Throughput Omic Profiling step1->step2 step3 3. Data Pre-processing & Feature Discrimination step2->step3 step4 4. Chemical Identification of Discriminating Features step3->step4 step5 5. Develop & Validate Targeted Assay step4->step5 step6 6. Apply in Follow-up Studies (e.g., prospective cohorts) step5->step6 step7 7. Investigate Disease Causality & Pathways step6->step7 end end

Exposome compound detection workflow.

Phase 1: Biomarker Discovery & Identification

This phase focuses on agnostically searching for the compound in blood samples.

  • Sample Collection & Preparation: Collect and process human blood specimens (serum or plasma) from study cohorts. The preference is for samples from prospective cohorts to strengthen future causal inference [2].
  • High-Throughput Omic Profiling: Use untargeted LC-MS/MS to perform a global analysis of small molecules in the serum [2]. This method is powerful for detecting a wide range of chemicals without prior knowledge of what is present.
  • Data Pre-processing & Statistical Analysis: Process the high-dimensional raw data to identify "features" (signals corresponding to ions) that discriminate between sample groups. This step must account for high false discovery rates [2].
  • Unambiguous Chemical Identification: This is a critical and challenging step.
    • Database Matching: Compare the accurate mass and chromatographic properties (e.g., retention time) of the discriminating feature against available chemical databases [2].
    • Confirmatory Analysis: If no match is found, definitive identification requires laborious experiments involving high-resolution mass spectrometry (HRMS), NMR spectroscopy, and potentially the synthesis of a reference standard of this compound for direct comparison [2].
Phase 2: Assay Validation & Epidemiological Application

Once identified, a specific and quantitative assay must be developed.

  • Targeted Assay Development: Create a targeted mass spectrometry assay (e.g., using Multiple Reaction Monitoring - MRM) optimized for this compound. This assay must be rigorously validated for parameters like sensitivity, specificity, and reproducibility [4].
  • Application in Follow-up Studies: Apply the validated assay in larger, knowledge-driven studies. These are often longitudinal studies that track exposure and health outcomes over time, which strengthens inference and causality [5] [6].
  • Investigation of Causality & Pathways: Integrate the exposure data with other 'omics data (e.g., genomics, proteomics) to explore the biological pathways and disease mechanisms involving the compound [2] [7].

Key Considerations for Measurement and Analysis

Successfully detecting and interpreting signals for a specific compound involves several analytical challenges.

Consideration Description Implication for Research
Reproducibility (ICC) The reliability of metabolite measurement over time. It is compound-dependent and influenced by pharmacokinetics (e.g., elimination half-life) [4]. A poor ICC can lead to exposure misclassification and biased results. The reproducibility of a new compound like this compound would need to be established.
Data Analysis Tools Specialized software and libraries are required for managing and analyzing complex exposome data [6]. Tools like the R library 'rexposome' or platforms like the LongITools Exposome Data Analysis Toolbox provide functions for data cleaning, statistical analysis, and integration with omics data.
Chemical Identity A major challenge in untargeted MS is determining the exact structure of an detected analyte [5]. Without a confirmed reference standard, a detected signal cannot be definitively assigned to this compound.

Resources for Exposome Research

Several databases and tools can support your investigation, whether this compound is already documented or is a new target.

  • The Blood Exposome Database: This is the primary resource to check first. It is a comprehensive catalog of chemicals reported in human blood, created via text mining of scientific literature. You can query it by chemical name, disease, or other complex searches to see if this compound has been previously reported [8] [3].
  • The Exposome Data Analysis Toolbox: An open-source platform that collates various tools for exposome research. It includes applications for data management (dsExposome), integration with omics data (omicRexposome), and machine learning (MUVR2) [6].
  • Comparative Toxicogenomics Database (CTD): This resource can be queried to understand known interactions between chemicals, genes, and diseases, which can help hypothesize potential health impacts [6].

How to Proforward

Based on the available information, here is a practical path for your research:

  • Query the Blood Exposome Database: Search for "this compound" to determine if it is already listed with associated literature. This will tell you if prior evidence exists [8].
  • Design an Untargeted Metabolomics Study: If it is not in the database, you will need to initiate a discovery project. Follow the workflow above, using untargeted LC-MS/MS on human plasma/serum samples.
  • Prioritize Confirmation: If a signal is found that could potentially be this compound, the critical next step is to secure a certified reference standard to confirm the identity through co-elution and matching fragmentation patterns in MS/MS.
  • Utilize Specialized Tools: Use available open-source tools like the R 'rexposome' package for the statistical analysis and interpretation of your results [6].

References

Comprehensive Application Notes and Protocols: HPTLC Estimation of Erythrocentaurin for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythrocentaurin and Its Analytical Significance

This compound is a natural dihydroisocoumarin and biologically active metabolite derived from secoiridoid glycosides, particularly swertiamarin, through enzymatic hydrolysis by β-glucosidase. This compound has garnered significant attention in pharmaceutical and natural product research due to its demonstrated α-amylase inhibitory activity with an IC₅₀ value of 1.67 ± 0.28 mg/mL, suggesting potential therapeutic applications in diabetes management [1] [2]. This compound is found in several medicinal plants belonging to the Gentianaceae family, primarily in Enicostemma littorale and various Swertia species, which have traditionally been used in Ayurvedic medicine for treating diabetes, malaria, and inflammatory conditions [3] [2].

The quantitative analysis of this compound presents significant analytical challenges due to its low abundance in complex plant matrices and the presence of structurally similar compounds. Conventional separation techniques often require extensive sample preparation and extended analysis times. High-performance thin-layer chromatography (HPTLC) has emerged as a powerful analytical platform for the quantification of this compound, offering distinct advantages in terms of analysis throughput, cost-effectiveness, and operational simplicity compared to HPLC and other chromatographic techniques [1] [4]. These Application Notes provide a comprehensive framework for the implementation of validated HPTLC methodologies to support quality control, standardization of herbal products, and pharmacokinetic studies involving this compound.

Fundamental Principles of HPTLC Analysis

High-performance thin-layer chromatography represents a sophisticated advancement over conventional TLC, featuring stationary phases with finer particle sizes (5-7 μm versus 10-15 μm in TLC), automated sample application, and computerized densitometric detection [4]. This technology provides superior resolution, sensitivity, and reproducibility while maintaining the inherent advantages of parallel processing of multiple samples and minimal solvent consumption. The HPTLC platform is particularly well-suited for the analysis of natural products like this compound, as it allows for simultaneous comparison of reference standards and multiple test samples under identical conditions, enabling efficient qualitative and quantitative analysis.

The quantitative determination of this compound via HPTLC is based on the principle of in-situ densitometric measurement of the compound after chromatographic separation and appropriate derivatization (if required). The analyte is directly quantified on the chromatographic plate by measuring the optical density of the separated band at a specific wavelength where the compound exhibits maximum absorption. This approach eliminates the need for elaborate sample recovery procedures, reduces analysis time, and provides a permanent record of the separation that can be re-analyzed or archived for regulatory purposes [4]. The validation of HPTLC methods for this compound follows established guidelines such as those from the International Conference on Harmonisation (ICH), ensuring reliability and reproducibility for pharmaceutical analysis [4].

Method Optimization and Critical Parameters

Chromatographic Conditions for this compound Separation

The optimal separation of this compound from complex plant matrices requires careful optimization of several critical parameters. Based on validated research methodologies, the following conditions have been established for effective resolution of this compound [1]:

  • Stationary phase: Pre-coated silica gel 60 F₂₅₄ plates (20 × 10 cm)
  • Mobile phase: Toluene/ethyl acetate/formic acid in the ratio 80:18:2 (v/v/v)
  • Development distance: Approximately 80 mm in a twin-trough chamber
  • Chamber saturation time: 20 minutes at room temperature
  • Migration characteristics: this compound exhibits a consistent Rf value of 0.54 ± 0.04 under these conditions

The silica gel F₂₅₄ plates provide excellent separation efficiency for medium-polarity compounds like this compound, while the incorporated fluorescent indicator enables detection under UV light at 254 nm. The optimized mobile phase represents a balanced composition that provides sufficient polarity to elute this compound while effectively resolving it from interfering compounds commonly found in plant extracts. The addition of formic acid serves to suppress tailing and improve band sharpness through interaction with residual silanol groups on the stationary phase [1].

Detection and Scanning Parameters

Following chromatographic development, the HPTLC plate is air-dried completely to remove residual mobile phase components, particularly the volatile formic acid. This compound quantification is performed by densitometric scanning at 230 nm, which corresponds to the maximum absorption wavelength of the dihydroisocoumarin structure [1]. The instrumental parameters for optimal detection include:

  • Scanning mode: Absorption mode, deuterium lamp source
  • Measurement wavelength: 230 nm (monochromatic)
  • Slit dimensions: 6.00 × 0.30 mm, micro
  • Scanning speed: 20 mm/s
  • Data resolution: 100 μm/step

The selection of 230 nm as the detection wavelength provides optimal sensitivity for this compound while minimizing interference from other extract components. The compact band formation (Rf 0.54 ± 0.04) ensures accurate integration and reproducible quantification across different analyses and operators [1].

Method Validation and Performance Characteristics

The HPTLC method for this compound quantification has been rigorously validated according to ICH guidelines, demonstrating excellent performance characteristics across all validation parameters [1] [4]. The comprehensive validation data are summarized in the table below:

Table 1: Validation Parameters for HPTLC Estimation of this compound

Validation Parameter Results Acceptance Criteria
Linearity range 200-1500 ng/band Correlation coefficient ≥0.990
Correlation coefficient (r) 0.99417 Meets acceptance criteria
Limit of Detection (LOD) ~60 ng/band Signal-to-noise ratio ~3:1
Limit of Quantification (LOQ) ~180 ng/band Signal-to-noise ratio ~10:1
Precision (RSD) <2% Meets acceptance criteria
Specificity No interference from other extract components Baseline resolution of this compound band
Robustness Method withstands small variations in mobile phase composition Rf value remains consistent (0.54±0.04)

The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient of 0.99417, indicating a strong proportional relationship between concentration and peak area [1]. The LOD and LOQ values of approximately 60 ng/band and 180 ng/band, respectively, confirm adequate sensitivity for quantifying this compound in plant materials and formulations. The precision of the method, expressed as relative standard deviation (RSD) of less than 2%, meets rigorous analytical requirements for both repeatability and intermediate precision [1] [4].

The specificity of the method was confirmed through peak purity assessment, demonstrating that the this compound band was spectrally homogeneous and free from co-eluting compounds. Robustness testing established that minor variations in mobile phase composition (±2% for organic modifiers) and laboratory environmental conditions did not significantly affect the chromatographic performance or quantitative results [1] [4].

Detailed Experimental Protocols

Sample Preparation Workflow

The preparation of plant extracts for this compound analysis requires careful attention to extraction efficiency and compound stability. The following protocol has been optimized for Enicostemma littorale and related medicinal plants [1] [5]:

  • Plant material processing: Reduce dried plant material to fine powder (~500 μm particle size) using a mechanical grinder to ensure homogeneous sampling.

  • Extraction procedure: Accurately weigh 2.0 g of powdered plant material and transfer to a conical flask. Add 50 mL of ethyl acetate and subject to sonication for 30 minutes at room temperature.

  • Extract concentration: Filter the extraction mixture through Whatman filter paper No. 41 and evaporate the filtrate to dryness under reduced pressure at 40°C using a rotary evaporator.

  • Sample reconstitution: Dissolve the dried extract in 10 mL of methanol and filter through a 0.45 μm membrane filter prior to HPTLC application.

For the analysis of pharmaceutical formulations containing standardized extracts, directly dissolve an accurately weighed quantity equivalent to approximately 5 mg of this compound in 10 mL of methanol, followed by filtration through a 0.45 μm membrane filter [4].

HPTLC Analysis Procedure

The step-by-step procedure for HPTLC analysis of this compound is as follows:

  • Plate preconditioning: Pre-wash HPTLC plates with methanol and activate at 110°C for 20 minutes before sample application.

  • Sample application: Using an automated sample applicator (e.g., Linomat 5), apply bands of 6 mm length with the following sequence:

    • Spot 1-6: Standard this compound solutions (200-1500 ng/band)
    • Spot 7-X: Test samples and quality control standards
    • Maintain 10 mm distance from bottom edge and 15 mm between tracks
  • Chromatographic development:

    • Condition the twin-trough chamber with mobile phase (toluene/ethyl acetate/formic acid, 80:18:2 v/v) for 20 minutes
    • Develop the plate to a distance of 80 mm from the application point
    • Remove the plate from the chamber and air-dry completely
  • Densitometric analysis:

    • Scan the developed plate in absorbance mode at 230 nm
    • Use deuterium lamp with slit dimensions of 6.00 × 0.30 mm
    • Maintain scanning speed of 20 mm/s
  • Quantification:

    • Generate calibration curve by plotting peak area against concentration of standard solutions
    • Determine this compound concentration in test samples by interpolation from the calibration curve

G cluster_sample Sample Preparation Phase cluster_chromo Chromatography Phase cluster_analysis Analysis Phase start Start HPTLC Analysis prep Sample Preparation start->prep plate Plate Preparation prep->plate prep->plate Filtered extract application Sample Application plate->application plate->application Activated plate development Chromatographic Development application->development application->development Applied bands detection Densitometric Detection development->detection development->detection Separated bands quant Quantitative Analysis detection->quant detection->quant Scan data end Result Interpretation quant->end

Figure 1: HPTLC Workflow for this compound Estimation. This diagram illustrates the comprehensive procedure from sample preparation to result interpretation, highlighting critical transfer points between phases.

Advanced Applications and Complementary Analytical Approaches

Integration with Other Analytical Techniques

While HPTLC provides an efficient platform for routine quantification of this compound, complementary analytical techniques offer additional capabilities for comprehensive characterization:

  • Medium-Pressure Liquid Chromatography (MPLC): An efficient preparative-scale method has been developed for the isolation of this compound from Enicostemma littorale using MPLC with a step gradient from 10% to 20% ethyl acetate in n-hexane. This method processes 20 g of plant material in under 3 hours with a purity of approximately 97% and recovery of 87.77% [1]. The preparative isolation enables the procurement of high-purity this compound for use as reference standard in HPTLC analysis.

  • LC-MS/MS Quantification: For applications requiring higher sensitivity and definitive compound identification, LC-MS/MS provides superior performance. Advanced extraction techniques utilizing Box-Behnken design optimization have been coupled with LC-MS/MS analysis, achieving swertisin (a related compound) recovery of 3.36 mg/g from Enicostemma littorale [5]. While not directly applied to this compound in the available literature, this approach represents a potential advancement for trace analysis.

  • Bioactivity-guided Fractionation: HPTLC can be integrated with bioautography for direct correlation of chemical profiles with biological activity. Following HPTLC separation, the plate can be subjected to enzymatic assays, such as α-amylase inhibition testing, to confirm the bioactivity of this compound bands [1] [2].

Biosynthetic Context and Pharmacological Correlations

Understanding the biosynthetic origin of this compound enhances the analytical strategy for its quantification. This compound is derived from swertiamarin, a secoiridoid glycoside abundant in Gentianaceae plants, through enzymatic hydrolysis by β-glucosidase followed by chemical rearrangement [3] [2]. This metabolic relationship has significant implications for analytical methodology:

G cluster_biosynthetic Biosynthetic Pathway cluster_analytical Analytical & Bioactivity Assessment swertiamarin Swertiamarin (Precursor Glycoside) enzymatic Enzymatic Hydrolysis (β-glucosidase) swertiamarin->enzymatic swertiamarin->enzymatic aglycone Unstable Aglycone (Intermediate) enzymatic->aglycone enzymatic->aglycone rearrangement Chemical Rearrangement aglycone->rearrangement aglycone->rearrangement This compound This compound (Bioactive Metabolite) rearrangement->this compound rearrangement->this compound hptlc HPTLC Quantification This compound->hptlc bioactivity α-Amylase Inhibition (IC₅₀ 1.67 ± 0.28 mg/mL) This compound->bioactivity

Figure 2: Biosynthetic Origin and Analytical Assessment of this compound. This diagram illustrates the metabolic pathway from swertiamarin to this compound and its subsequent analytical and pharmacological evaluation.

The interconnected metabolism suggests that comprehensive quality control of Gentianaceae-based products should ideally include quantification of both swertiamarin and its metabolite this compound. The validated HPTLC method for swertiamarin quantification [4] can be adapted to develop a dual compound analysis protocol, providing a more complete phytochemical profile for standardization of herbal products.

Conclusion and Future Perspectives

The validated HPTLC method described in these Application Notes provides a robust, reproducible, and cost-effective approach for the quantification of this compound in plant materials and pharmaceutical formulations. The methodology satisfies all validation criteria established by ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity across the defined concentration range [1] [4]. The compact band formation at Rf 0.54 ± 0.04 with sharp peak symmetry enables reliable quantification, while the relatively short analysis time and minimal solvent consumption contribute to the environmental and economic benefits of this approach.

Future methodological developments may focus on automated multiple development techniques to enhance resolution of complex extracts, HPTLC-MS coupling for direct structural confirmation, and miniaturized systems for field-based quality control applications. Additionally, the integration of effect-directed analysis through bioautographic assays will strengthen the connection between analytical quantification and biological activity, particularly relevant for this compound given its demonstrated α-amylase inhibitory properties [1] [2]. The adoption of these advanced HPTLC applications in natural product research and drug development will continue to expand, supported by the fundamental methodology detailed in these Application Notes.

References

erythrocentaurin alpha-amylase inhibition assay IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Alpha-Amylase Inhibition Data

The table below summarizes the key quantitative finding for erythrocentaurin:

Compound IC₅₀ Value (mg/mL) Positive Control Control IC₅₀ Citation
This compound 1.67 ± 0.28 mg/mL Acarbose 0.68 ± 0.21 µg/mL (from a related study) [1] [2]

Activity Context: The IC₅₀ value of 1.67 mg/mL indicates a concentration-dependent inhibitory effect on the alpha-amylase enzyme [2]. However, when compared to the standard drug acarbose (with an IC₅₀ in the microgram per milliliter range), this compound's activity in this specific assay is considerably weaker [1]. This suggests that while active, it may not be a highly potent inhibitor under the tested conditions.

Detailed Experimental Protocol

The following workflow outlines the key stages of the alpha-amylase inhibition assay used to evaluate compounds like this compound.

G cluster_prep Reaction Mixture Contents Start Start Assay Prep Prepare Reaction Mixture Start->Prep Inc1 First Incubation (10 min at 30°C) Prep->Inc1 Prep_Enzyme • α-Amylase enzyme  (2 units/mL) Prep_Test • Test compound  (e.g., this compound)  in buffer (pH 6.9) Prep_Starch • Starch solution (1%)  (added after first incubation) Add Add Starch Solution Inc1->Add Inc2 Second Incubation (3 min at 30°C) Add->Inc2 Stop Stop Reaction with DNSA Reagent Inc2->Stop Heat Heat in Water Bath (10 min at 85-90°C) Stop->Heat Measure Measure Absorbance at 540 nm Heat->Measure Calc Calculate % Inhibition Measure->Calc End Determine IC₅₀ Calc->End

Application Notes & Procedural Details
  • Enzyme and Substrate: The assay typically uses α-amylase from Aspergillus oryzae and a 1% starch solution as the substrate [3].
  • Buffer System: A phosphate buffer (0.02 M, pH 6.9) with 0.006 M NaCl is used to maintain the enzyme's optimal activity [3].
  • Reaction Termination & Detection: The 3,5-dinitrosalicylic acid (DNSA) method is used. DNSA reacts with reducing sugars (maltose) released from starch hydrolysis, producing a colored compound (3-amino-5-nitrosalicylic acid) measured at 540 nm [3]. An inhibitor reduces color intensity by limiting sugar production.
  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated using the formula [3]: % Inhibition = [(Abs₍control₎ - Abs₍sample₎) / Abs₍control₎] × 100 Where Abs(control) is the absorbance of the reaction with 100% enzyme activity (no inhibitor), and Abs(sample) is the absorbance with the test compound.
  • IC₅₀ Determination: The IC₅₀ value is determined by testing the compound at a range of concentrations (e.g., 10–1000 µg/mL). The % inhibition values are plotted against the log of the concentration, and the IC₅₀ is derived from a non-linear regression fit of the data [3] [4].

Biological Context and Significance

This compound is not typically a primary plant compound but is a bacterial metabolite of gentiopicrin, an iridoid glycoside found in plants like Enicostemma littorale and Gentiana spp. [5]. Intestinal bacteria hydrolyze gentiopicrin to produce this compound, which is then absorbed [5].

Inhibiting alpha-amylase is a validated therapeutic strategy for managing postprandial hyperglycemia (high blood sugar after meals) in type 2 diabetes [6] [1]. By slowing the breakdown of starch into absorbable sugars, these inhibitors reduce the glucose spike after a carbohydrate-rich meal [6]. The finding that this compound possesses this activity supports further investigation into its mechanism and the anti-diabetic potential of its parent compound, gentiopicrin [5].

References

Broth Microdilution Method for Antibacterial Assay

Author: Smolecule Technical Support Team. Date: February 2026

This detailed protocol is adapted from methods used to evaluate related natural compounds and is the standard for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1].

Workflow Overview

The diagram below outlines the key stages of the broth microdilution assay.

G Start Start Preparation P1 1. Sample Preparation • Dissolve compound in DMSO/MHB • Ensure final DMSO ≤ 2.5% Start->P1 P2 2. Inoculum Preparation • Adjust bacterial suspension to 1.5×10⁶ CFU/mL P1->P2 P3 3. Microplate Setup • Serially dilute compound in 96-well plate • Add bacterial inoculum P2->P3 P4 4. Incubation • Incubate at 37°C for 18 hours P3->P4 P5 5. MIC Detection • Add INT dye (0.2 mg/mL) • Incubate 30 min • MIC: lowest conc. with no color change P4->P5 P6 6. MBC Determination • Subculture clear wells to broth • Incubate 48 hours • Add INT • MBC: lowest conc. with no growth P5->P6 End End Analysis P6->End

Materials and Reagents
  • Test Compound: Erythrocentaurin. Based on studies of similar compounds, prepare a stock solution by dissolving in a mixture of DMSO and Mueller Hinton Broth (MHB). The final concentration of DMSO in the test should not exceed 2.5%, as this level does not typically affect microbial growth [1].
  • Reference Antibiotic: Chloramphenicol (≥ 98%) is a suitable positive control for Gram-negative bacteria [1].
  • Growth Indicator: p-Iodonitrotetrazolium chloride (INT) ≥ 97%, prepared at 0.2 mg/mL [1].
  • Bacterial Strains: The protocol can be applied to a range of Gram-negative bacteria. For reference, studies on other compounds have used both standard and multi-drug resistant (MDR) strains, such as [1]:
    • Escherichia coli (e.g., ATCC 8739)
    • Klebsiella pneumoniae (e.g., KP55)
    • Pseudomonas aeruginosa (e.g., PA01)
    • Enterobacter cloacae (e.g., ECCI69)
  • Culture Media: Nutrient Agar for activating bacteria, and Mueller Hinton Broth (MHB) for the dilution assay [1].
  • Equipment: 96-well microplates, micropipettes, and a 37°C incubator.
Step-by-Step Procedure
  • Sample Preparation: Serially dilute the this compound stock solution in MHB across the 96-well microplate to achieve the desired concentration range (e.g., 0.5 to 512 µg/mL).
  • Inoculum Addition: Add the standardized bacterial inoculum (1.5 × 10⁶ CFU/mL) to each well. The final volume in each well should be consistent.
  • Controls:
    • Growth Control: Wells containing broth, bacterial inoculum, and DMSO (at the final concentration of 2.5%) but no test compound.
    • Sterility Control: Wells containing only sterile broth to confirm media sterility.
  • Incubation: Seal the microplate and incubate at 37°C for 18 hours.
  • MIC Determination: After incubation, add 40 µL of INT (0.2 mg/mL) to each well. Incubate the plate further at 37°C for 30 minutes. Viable bacteria will reduce the yellow INT dye to a pink color. The MIC is defined as the lowest concentration of the sample that prevents this color change, indicating complete inhibition of microbial growth [1].
  • MBC Determination: Aliquot 50 µL from wells that showed no growth (no color change after INT) into 150 µL of fresh, adequate broth. Incubate these subcultures at 37°C for 48 hours. After incubation, add INT again. The MBC is the lowest concentration that does not produce a color change after this sub-culturing, indicating bactericidal activity [1].

Experimental Design Considerations

  • Metabolic Activation: Research on gentiopicroside, a related secoiridoid glycoside, suggests that its antibacterial metabolite is This compound, formed via hydrolysis by bacterial β-glucosidase enzymes [2] [3]. If your compound is a glycoside, consider this metabolic activation pathway.
  • Data Interpretation: The MIC provides a measure of growth inhibition (bacteriostatic activity), while the MBC confirms the killing of the bacteria (bactericidal activity). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

How to Proceed Without Specific Data

The search results confirm that this compound is a known metabolite but do not contain specific MIC or MBC values for its antibacterial activity.

  • Use the Provided Protocol: The broth microdilution method outlined above is the standard and validated approach you can use to generate this data for this compound in your own laboratory.
  • Explore Related Compounds: The table below summarizes antibacterial data for structurally related compounds from the genus Erythrina, which may provide useful benchmarks for expected potency [1].

Table: Antibacterial Activity of Selected Compounds from *Erythrina sigmoidea*

Compound Name Class Most Potent MIC Value Active Against Bacterial Strains
Neobavaisoflavone (6) Isoflavonoid 8 µg/mL E. coli ATCC8739, E. cloacae ECCI69, K. pneumoniae KP55, P. aeruginosa PA01 [1]
Neocyclomorusin (4) Isoflavonoid Information missing from sources Active against 58.3% of tested bacteria [1]
6α-hydroxyphaseollidin (5) Isoflavonoid Information missing from sources Active against 58.3% of tested bacteria [1]
Bidwillon A (3) Isoflavonoid Information missing from sources Active against 41.7% of tested bacteria [1]
Atalantoflavone (2) Flavonoid Information missing from sources Active against 8.3% of tested bacteria [1]

Where to Find More Information

To advance your research, you could:

  • Search Specialized Databases: Look for patents or original articles in chemical and pharmacological databases (e.g., SciFinder, Reaxys) using "this compound" and "antibacterial" as keywords.
  • Investigate Biosynthetic Precursors: Study the antibacterial activity of this compound's natural glycoside precursors (like swertiamarin or gentiopicroside) and their metabolic conversion [2] [3].

References

Application Notes and Protocols for the Preparative Isolation and Analysis of Erythrocentaurin from Enicostemma littorale

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Erythrocentaurin is a simple, non-nitrogenous natural product belonging to the secoiridoid class, found predominantly in plant species of the Gentianaceae family, including Enicostemma littorale Blume and various Centaurium species [1] [2]. This compound is of significant interest in natural product research and drug development due to its demonstrated α-amylase inhibitory activity, positioning it as a potential therapeutic agent for managing type 2 diabetes [1]. In living plants, this compound is not primarily stored as-is but is derived through the enzymatic hydrolysis of its precursor, swertiamarin, a major secoiridoid glucoside in E. littorale [3] [4]. This catabolic reaction is catalyzed by specific β-glucosidase enzymes, which cleave the glucose moiety from swertiamarin to yield the active aglycone, this compound [3]. The following diagram illustrates this metabolic pathway and the subsequent isolation process.

G cluster_1 Biosynthetic Precursor cluster_2 Isolation & Analysis Workflow Swertiamarin Swertiamarin BetaGlucosidase BetaGlucosidase Swertiamarin->BetaGlucosidase Hydrolysis Aglycone Aglycone BetaGlucosidase->Aglycone Yields Aglycone This compound This compound Aglycone->this compound Spontaneous Conversion Extraction Extraction PlantMaterial PlantMaterial PlantMaterial->Extraction Dried & Powdered Whole Plant MPLC MPLC Extraction->MPLC Ethyl Acetate Fraction HPTLC HPTLC MPLC->HPTLC Pure This compound

Material and Methods

Plant Material and Pre-processing
  • Source Material: The protocol begins with the whole plant of Enicostemma littorale Blume. The plant should be botanically authenticated, and a voucher specimen deposited for future reference [5].
  • Preparation: The aerial parts or the whole plant are thoroughly washed to remove soil and debris. The material is shade-dried at room temperature to preserve thermolabile compounds, then uniformly powdered using a mechanical grinder, and passed through a sieve (e.g., 40-60 mesh) to ensure a consistent particle size for efficient extraction [5] [6].
Extraction and Fractionation
  • Defatting: The dried powder is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus to remove chlorophyll, waxes, and lipids [6].
  • Primary Extraction: The defatted marc is then dried and extracted using a suitable solvent. Methanol has been reported as effective, often using cold maceration with intermittent shaking over 24-48 hours [6]. Alternatively, successive Soxhlet extraction with solvents of increasing polarity (petroleum ether, chloroform, ethyl acetate, methanol) can be employed to fractionate various compound classes [4].
  • Solvent Partitioning: The concentrated methanolic extract is subjected to liquid-liquid partitioning. The extract is suspended in water and successively partitioned with ethyl acetate. The ethyl acetate fraction is rich in secoiridoids like swertiamarin and its derivatives and serves as the ideal starting material for the isolation of this compound [1] [4].
Preparative Isolation using Medium-Pressure Liquid Chromatography (MPLC)

MPLC serves as the core preparative step for the efficient and rapid isolation of high-purity this compound from the pre-processed ethyl acetate fraction [1].

Protocol:

  • Stationary Phase: Pack a glass column (e.g., 70 mm × 460 mm) with silica gel 60 (particle size 40-63 μm) as the adsorbent.
  • Sample Loading: Dissolve approximately 20 grams of the dried ethyl acetate fraction in a minimal volume of the initial mobile phase and mix it with a small amount of silica gel. Allow this mixture to dry completely to form a free-flowing powder, which is then evenly layered on top of the prepared column. This "dry-loading" technique ensures optimal separation and minimizes band broadening.
  • Mobile Phase & Elution: Employ a binary solvent system of n-hexane and ethyl acetate. A simple step gradient is sufficient:
    • Initial condition: 10% Ethyl Acetate in n-hexane
    • Step elution: Switch to 20% Ethyl Acetate in n-hexane The flow rate should be optimized for the column dimensions, typically around 15-20 mL/min.
  • Fraction Collection & Monitoring: Collect the eluent in fixed-volume fractions (e.g., 100-200 mL). Monitor all fractions by Thin-Layer Chromatography (TLC). A recommended TLC system is silica gel plates with a mobile phase of Toluene : Ethyl Acetate : Formic Acid (80:18:2 v/v/v). This compound typically appears as a distinct band at Rf 0.54 ± 0.04 and can be visualized under UV light (254 nm) or by derivatization with anisaldehyde-sulfuric acid reagent [1].
  • Pooling and Concentration: Combine all fractions containing pure this compound (as confirmed by TLC) and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at temperatures below 40°C.
Estimation and Purity Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a robust, high-throughput method for the quantitative analysis of this compound in crude extracts and the validation of purity in isolated samples [1].

Protocol:

  • Chromatography:
    • Stationary Phase: Pre-coated Silica gel 60 F₂₅₄ HPTLC plates.
    • Application: Apply standard and sample bands (bandwidth: 6-8 mm) using an automated applicator (e.g., Linomat V). The concentration range for the calibration curve should be 200-1500 ng/band.
    • Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 20 minutes. The recommended mobile phase is Toluene : Ethyl Acetate : Formic Acid (80:18:2 v/v/v). Develop the plate over a migration distance of 80 mm.
  • Densitometric Analysis:
    • After development and drying, scan the plate with a densitometer in absorbance mode at 230 nm.
    • Generate a calibration curve by plotting the peak area against the concentration of the this compound standard.
  • Method Validation:
    • Linearity: The method should demonstrate a correlation coefficient (r) of ≥ 0.994 [1].
    • Sensitivity: Determine the Limit of Detection (LOD ≈ 60 ng/band) and Limit of Quantification (LOQ ≈ 180 ng/band) based on the signal-to-noise ratio [1].

Results and Data Analysis

Quantitative Analytical Parameters (HPTLC)

The developed HPTLC method is validated for the reliable quantification of this compound, as summarized below:

Table 1: HPTLC Method Validation Parameters for this compound

Parameter Result / Value
Linear Range 200 - 1500 ng/band
Correlation Coefficient (r) 0.99417
Limit of Detection (LOD) 60 ng/band
Limit of Quantification (LOQ) 180 ng/band
Rf Value 0.54 ± 0.04
Pharmacological Activity Assessment (α-Amylase Inhibition)

The isolated this compound should be evaluated for its bioactivity. A key reported pharmacological activity is the inhibition of α-amylase, a digestive enzyme relevant to diabetes management [1].

Protocol for α-Amylase Inhibition Assay:

  • Reaction Mixture: Incubate a solution of porcine pancreatic α-amylase with this compound samples of varying concentrations (e.g., 0.5 - 2.5 mg/mL) in phosphate buffer (pH 6.9) for 10 minutes.
  • Reaction Initiation: Add a 1% starch solution to the mixture and incubate at 37°C for a fixed time (e.g., 10 minutes).
  • Reaction Termination & Measurement: Stop the reaction by adding DNS reagent, heat the tubes in a boiling water bath for 5-10 minutes, cool, and measure the absorbance of the resulting solution at 540 nm. A control should use acarbose as a standard inhibitor.
  • Data Analysis: Calculate the percentage inhibition and determine the IC₅₀ value (concentration required to inhibit 50% of enzyme activity) using non-linear regression or probit analysis from at least three independent experiments.

Table 2: Bioactivity Profile of Isolated this compound

Bioassay Key Result Experimental Details
α-Amylase Inhibition IC₅₀ = 1.67 ± 0.28 mg/mL Concentration-dependent inhibition observed [1].

Applications and Conclusion

The protocols outlined herein provide a reliable roadmap for the rapid isolation of high-purity this compound from Enicostemma littorale. The integration of MPLC for preparative isolation and HPTLC for quantitative analysis offers a powerful combination for natural product chemists. The confimed α-amylase inhibitory activity of this compound underscores its potential as a natural lead compound for anti-diabetic drug development [1]. Furthermore, the compound's presence is linked to the plant's documented traditional use in managing diabetes [5] [4].

Future work should focus on:

  • Optimizing the isolation yield and scaling up the process.
  • Conducting more detailed pharmacokinetic, toxicity, and biotransformation studies [1] [4].
  • Exploring its synergistic effects with other bioactive compounds present in E. littorale.

References

Application Note: Quantitative Analysis of Erythrocentaurin via HPTLC-Densitometry

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Specification
Analysis Method High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric detection [1]
Detection Wavelength 230 nm [1]
Stationary Phase Silica gel 60 F254 plates [1]
Mobile Phase Toluene / Ethyl Acetate / Formic Acid (80:18:2 v/v/v) [1]
Retention Factor (Rf) 0.54 ± 0.04 [1]
Linearity Range 200–1500 ng/band [1]
Correlation Coefficient (R²) 0.99417 [1]
Limit of Detection (LOD) ≈60 ng/band [1]
Limit of Quantification (LOQ) ≈180 ng/band [1]
Key Biological Activity α-Amylase inhibition (IC50 1.67 ± 0.28 mg/mL) [1] [2]
Introduction

Erythrocentaurin (C10H8O3, MW: 176.16 g/mol) is a natural secoiridoid compound found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia patens [1] [2]. This application note details a validated, high-performance thin-layer chromatography (HPTLC) method coupled with densitometry for its rapid, precise, and accurate quantification. The method is essential for quality control of raw materials, pharmacokinetic studies, and investigating its potential as an anti-diabetic agent through α-amylase inhibition [1].

Experimental Protocol

2.1. Materials and Reagents

  • Standard and Samples: this compound (CAS# 50276-98-7); plant extract fractions (e.g., ethyl acetate fraction of Enicostemma littorale) [1] [2].
  • HPTLC Plates: Silica gel 60 F254 (e.g., Merck, 20 x 10 cm) [1].
  • Solvents: Toluene, Ethyl Acetate, Formic Acid (all HPLC grade) [1].
  • Sample Solution: Dissolve samples in a suitable solvent (e.g., Chloroform, Acetone, DMSO) to prepare stock solutions. Prepare working standards in the range of 200–1500 ng/band [1] [2].

2.2. Instrumentation and Conditions The workflow for the HPTLC-densitometry analysis of this compound is as follows:

G start Start Sample Prep spot Spot Sample on HPTLC Plate start->spot Prepare solution develop Develop in Chamber spot->develop Apply band dry Dry Plate develop->dry Run mobile phase scan Scan at 230 nm dry->scan Evaporate solvent analyze Densitometric Analysis scan->analyze Capture chromatogram result Quantify & Report analyze->result Compare to std.

Diagram 1: HPTLC-Densitometry Workflow for this compound Analysis.

  • Sample Application: Use an automated applicator (e.g., Linomat 5). Apply bands of 6 mm length in triplicate. The dosage speed is 150 nL/s [1].
  • Chromatography Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 20 minutes. The development distance is 80 mm at a temperature of 25°C ± 2 [1].
  • Densitometry Scanning: Use a densitometer (e.g., TLC Scanner 3) equipped with a deuterium lamp. Scan the bands in absorbance mode at 230 nm with a slit dimension of 6.00 x 0.30 mm [1].

2.3. Validation Parameters

  • Calibration Curve: Plot peak area against concentration. The method shows good linearity between 200–1500 ng/band with a correlation coefficient (R²) of 0.99417 [1].
  • Precision and Accuracy: Intra-day and inter-day precision (expressed as % RSD) should be less than 2%. Accuracy, determined by recovery studies, shows a mean recovery of 87.77% for this compound [1].
  • Specificity: The compact band at Rf 0.54 demonstrates specificity, with no interference from other extract components [1].
Preparative Isolation for Reference Standard

For quantitative analysis, a high-purity reference standard is required. The following diagram and protocol outline the medium-pressure liquid chromatography (MPLC) isolation process.

G plant Plant Material (Enicostemma littorale) extract Extract with 90% Ethanol plant->extract fractionate Fractionate with EtOAc extract->fractionate load Load onto MPLC Column fractionate->load run Run MPLC Gradient load->run collect Collect this compound Fraction run->collect 10-20% EtOAc/Hexane evaporate Evaporate & Dry collect->evaporate

Diagram 2: MPLC Isolation Workflow for this compound.

3.1. MPLC Isolation Protocol

  • Extraction: Extract 20 g of the dried, powdered plant material (e.g., whole plant of Enicostemma littorale) with 90% ethanol [1] [2].
  • Fractionation: Suspend the concentrated ethanol extract in water and partition successively with solvents of increasing polarity. The ethyl acetate (EtOAc) fraction contains this compound [1] [2].
  • MPLC Purification:
    • Column: Pre-packed silica gel 60 column (e.g., 70 × 460 mm) [1].
    • Mobile Phase: Use a step gradient of ethyl acetate in n-hexane (10% to 20%) [1].
    • Flow Rate: 15 mL/min [1].
    • Detection: Monitor with a UV detector at 230-254 nm [1].
    • Output: This method can process 20 g of crude extract in under 3 hours, yielding this compound with approximately 97% purity and a recovery of 87.77% [1].
Bioactivity Assessment: α-Amylase Inhibition

This compound exhibits concentration-dependent inhibition of α-amylase, a key enzyme in carbohydrate digestion, suggesting its potential in managing diabetes [1] [2].

  • Assay Protocol:
    • Incubate: Pre-incubate this compound (at various concentrations) with α-amylase solution in buffer (pH 6.8) at 37°C for 10 minutes [1].
    • Initiate Reaction: Add starch solution as the substrate and continue incubation for another 10 minutes [1].
    • Stop Reaction & Measure: Add DNS reagent, boil to develop color, and measure the absorbance at 540 nm. Use acarbose as a positive control [1].
    • Calculate IC50: The concentration required to inhibit 50% of enzyme activity, calculated using non-linear regression analysis. Reported IC50 for this compound is 1.67 ± 0.28 mg/mL [1].
Discussion and Conclusion

The integrated protocol from MPLC isolation to validated HPTLC-densitometry provides a robust framework for the quality control and bioactivity profiling of this compound. The high-resolution separation ensures a pure standard, while the densitometric method is sensitive, linear, and precise for quantification. Its confirmed α-amylase inhibitory activity underscores its relevance in anti-diabetic drug development. This comprehensive approach can be directly applied to pharmacokinetic studies, standardization of herbal formulations, and further biotransformation studies involving E. littorale [1].

References

Comprehensive Technical Guide: Erythrocentaurin Solubility, Storage, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Erythrocentaurin is a naturally occurring coumarin compound first identified in various plant species including Swertia patens and historically isolated from European centaury (Erythraea Centaurium). This specialized metabolite has gained research interest due to its biological activities and unique chemical properties. The compound presents as a red crystalline powder in its pure form and belongs to the dihydroisocoumarin class of phytochemicals. Historically, this compound was noted for its peculiar property of turning red when exposed to direct sunlight, indicating potential photosensitivity that has implications for its handling and storage in research settings. [1] [2]

This compound's chemical structure features a carbaldehyde functional group attached to a dihydroisocoumarin core, which contributes to both its chemical reactivity and biological activity. With the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, this compound represents an important chemical entity for investigating structure-activity relationships in natural product chemistry and drug discovery. Current research focuses on its potential as a lead compound for developing therapeutic agents, particularly in metabolic disorders and infectious diseases. [3] [2] [4]

Table 1: Fundamental Chemical Characteristics of this compound

Property Specification Reference
CAS Number 50276-98-7 [3]
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carbaldehyde [3]
Molecular Formula C₁₀H₈O₃ [3]
Molecular Weight 176.17 g/mol [2]
Appearance Red powder [3] [5]
Melting Point 143-146°C [3]

Solubility Profile and Physicochemical Properties

Comprehensive Solubility Characteristics

This compound demonstrates variable solubility across different solvents, a critical consideration for experimental design. The compound is classified as very slightly soluble in aqueous systems with a documented solubility of approximately 0.49 g/L at 25°C, necessitating the use of organic solvents for most research applications. This limited aqueous solubility is attributed to the predominantly hydrophobic character of its molecular structure, despite the presence of polar functional groups. Experimental evidence indicates that this compound dissolves readily in chlorinated solvents, ketones, and acetate esters, making these the preferred choices for preparing stock solutions of higher concentration. [3] [2]

The solubility profile can be enhanced through specific handling techniques. For challenging solubility situations, gentle warming to 37°C combined with brief sonication has been shown to improve dissolution rates without compound degradation. Additionally, supplier data indicates that specialized formulation approaches can enhance water solubility for specific experimental needs, particularly for biological testing systems that require aqueous compatibility. These formulation strategies include the use of co-solvent systems and molecular complexation approaches that maintain compound stability while improving aqueous dispersibility. [2]

Table 2: Solubility Profile of this compound in Various Solvents

Solvent System Solubility Notes Reference
Water Very slightly soluble (0.49 g/L at 25°C) Limited aqueous solubility [3]
Chloroform Soluble Recommended for stock solutions [2]
Dichloromethane Soluble Suitable for extraction [2]
Ethyl Acetate Soluble Good solvent for chromatography [2]
DMSO Soluble Preferred for biological assays [2]
Acetone Soluble Useful for various applications [2]
Ethanol (86%) 1 part in 48 parts (15°C) Historical data [1]
Additional Physicochemical Parameters

Beyond solubility, several other physical parameters are relevant for laboratory handling and experimental planning. This compound has a measured density of 1.300±0.06 g/cm³ at 20°C and standard atmospheric pressure. The compound exhibits a boiling point of 418.1±45.0°C at 760 mmHg and a flash point of 192.8±28.8°C, indicating moderate thermal stability but requiring standard precautions against combustion under high-temperature conditions. The calculated vapor pressure is extremely low (0.0±1.0 mmHg at 25°C), suggesting minimal volatility under standard laboratory conditions. These properties collectively inform decisions about purification techniques, storage requirements, and appropriate safety measures during handling. [3]

The topological polar surface area of this compound is calculated to be 43.4Ų, which provides insight into its membrane permeability characteristics and potential bioavailability. With a logP value of approximately 1.3, the compound exhibits moderate lipophilicity, consistent with its structural features. This balanced hydrophilicity-lipophilicity profile suggests potential for reasonable membrane penetration while maintaining some aqueous dispersibility, an important consideration for biological activity assessment. [3]

Storage Conditions and Stability Assessment

Optimal Storage Parameters

Maintaining this compound stability requires strict adherence to specific storage conditions to preserve compound integrity. Suppliers consistently recommend storage in a desiccated environment at -20°C to prevent both hydrolytic degradation and thermal decomposition. The compound should be protected from light exposure, particularly direct sunlight, as historical sources note that this compound crystals turn red when exposed to sunlight, indicating potential photochemical degradation or transformation. This photosensitivity necessitates the use of amber vials or storage in darkened containers when maintaining compound stocks for extended periods. [2] [1]

The recommended storage configuration involves placing the powder in sealed vials within a desiccator containing anhydrous desiccant such as silica gel, which is then stored in a temperature-controlled freezer at -20°C. For liquid stocks, solutions should be prepared in appropriate anhydrous solvents and divided into single-use aliquots to minimize freeze-thaw cycles that can accelerate compound degradation. Under these optimized conditions, solid this compound remains stable for several months, though regular monitoring for visual changes (color, crystallization) is recommended for quality assurance. [2]

Stability Monitoring and Handling

Consistent visual inspection of stored this compound provides an initial assessment of stability. The normal appearance is a uniform red powder, and any changes in color intensity, texture, or the appearance of discolored spots may indicate degradation or moisture uptake. When preparing samples for use, it is recommended to equilibrate frozen vials to room temperature within their sealed containers before opening to prevent condensation and subsequent moisture absorption, which could compromise compound stability and experimental results. [2]

For reconstituted solutions, stability varies significantly based on solvent choice and storage conditions. DMSO solutions maintained at -20°C typically remain stable for several weeks, while solutions in more volatile solvents like chloroform or dichloromethane should be used immediately or within days due to both evaporation concerns and potential solvent-mediated degradation. Documentation of solution preparation dates and periodic assessment using analytical methods such as HPLC or TLC is recommended for quality control in research applications requiring precise concentrations. [2]

Experimental Protocols and Applications

Stock Solution Preparation

The preparation of reproducible stock solutions is fundamental for obtaining reliable experimental results with this compound. The following step-by-step protocol ensures consistent concentration and minimizes compound degradation during processing:

  • Weighing: Accurately weigh the required mass of this compound powder using an analytical balance. For a 10 mM stock solution in DMSO, measure 1.76 mg of compound per mL of final volume. [2]
  • Initial Dissolution: Transfer the weighed powder to an appropriate vial and add approximately 70% of the final solvent volume. For difficult-to-dissolve quantities, warm the tube gently to 37°C and agitate using a bath sonicator for 2-5 minutes until complete dissolution is observed. [2]
  • Volume Adjustment: Once fully dissolved, add sufficient solvent to reach the final target volume and mix thoroughly by vortexing or gentle inversion. For aqueous-compatible assays, DMSO stocks can be diluted into aqueous buffers with the final DMSO concentration typically kept below 1% to maintain biocompatibility. [2]
  • Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots in sealed vials. Label each vial with complete identification (compound name, concentration, date, solvent) and store at -20°C in a desiccated environment protected from light. [2]

G Start Weigh this compound (1.76 mg/mL for 10 mM) Step1 Transfer to vial Add 70% solvent Start->Step1 Step2 Warm to 37°C if needed Sonicate 2-5 min Step1->Step2 Step3 Adjust to final volume Mix thoroughly Step2->Step3 Step4 Aliquot into single-use vials Step3->Step4 Step5 Label and store at -20°C Desiccated and dark Step4->Step5

Figure 1: Visual workflow for preparing this compound stock solutions with proper handling techniques to ensure stability and reproducibility.

Solubility Determination Methods

Quantitative solubility assessment follows established physicochemical testing protocols with modifications specific to this compound's properties:

  • Saturation Method: Add excess this compound to a measured volume of solvent in a sealed vial. Agitate continuously for 24 hours using a temperature-controlled orbital shaker maintained at 25±0.5°C to reach equilibrium saturation. [3]
  • Separation and Analysis: After equilibration, centrifuge the suspension at 10,000 × g for 10 minutes to separate undissolved material. Carefully withdraw the supernatant and filter through a 0.45μm hydrophobic membrane filter. [3]
  • Quantification: Analyze the saturated solution by HPLC with UV detection at an appropriate wavelength or evaporate a measured aliquot to dryness and determine the dissolved mass gravimetrically. Calculate solubility as mass per unit volume (mg/mL) or molar concentration. [3]

This method provides reliable solubility data for solvent screening and has been used to generate the values reported in Table 2. For temperature-dependent solubility assessment, the protocol can be modified by performing the equilibration at different controlled temperatures while maintaining all other parameters constant.

Biological Activity Assessment

This compound demonstrates potentially valuable biological activities that warrant further investigation. Research indicates concentration-dependent α-amylase inhibition with a reported IC₅₀ value of 1.67 ± 0.28 mg/mL, suggesting potential application in managing postprandial hyperglycemia. This inhibitory activity positions this compound as a candidate for further development as a natural antidiabetic agent. Additionally, the compound has demonstrated antibacterial properties against various bacterial strains, though the specific spectra of activity and potency require further elucidation through standardized antimicrobial testing protocols. [2]

The compound's natural occurrence in traditional medicinal plants like Swertia patens and historical use of plant extracts in herbal medicine practices provide ethnobotanical support for these observed activities. Future research directions should include mechanism of action studies, structure-activity relationship analyses of synthetic analogs, and in vivo efficacy assessment in relevant disease models to fully characterize the therapeutic potential of this natural product. [2] [1]

Technical Reference Data

Spectral Identifiers and Analytical Characteristics

This compound has been characterized by multiple spectroscopic methods, providing reference points for identity confirmation and purity assessment:

  • InChI Key: TUADBWMDDLWUME-UHFFFAOYSA-N [3]
  • Canonical SMILES: O=CC1=C(C2=CC=C1)CCOC2=O [2]
  • ChemSpider ID: 165975 [4]
  • PubChem CID: 191120 [3]

The compound displays characteristic spectral features in FTIR including carbonyl stretches for both the lactone and aldehyde functional groups, and aromatic C-H bending vibrations. In proton NMR, the aldehyde proton typically appears as a distinctive singlet between 10-11 ppm, while the methylene protons of the dihydropyran ring resonate as triplets and multiplets between 2.5-4.5 ppm. The aromatic region shows characteristic patterns for the trisubstituted benzene ring system. These spectral signatures provide valuable reference data for identity confirmation and purity assessment in research applications. [3] [4]

Safety Considerations and Handling

This compound requires standard laboratory safety precautions during handling. The compound carries the signal word "Warning" according to current safety data, with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat is recommended when handling the powder or concentrated solutions. In case of contact, affected areas should be flushed with copious water, with medical attention sought for persistent symptoms. [3]

For spill management, absorb small quantities with inert material and dispose of according to institutional regulations for chemical waste. Ventilation should be adequate to control dust formation during weighing operations, with fume hood use recommended for handling large quantities. While comprehensive toxicity data is limited, the precautionary principle should be applied to all handling procedures, particularly until compound-specific safety assessments are available. [3]

Conclusion and Research Applications

This compound represents a chemically unique dihydroisocoumarin natural product with specific handling requirements dictated by its physicochemical properties. The comprehensive solubility profile and stability information presented in this technical guide enables researchers to design appropriate experimental protocols for various applications. The compound's documented bioactivities, particularly its α-amylase inhibitory effects and antibacterial properties, combined with its natural product status, make it a valuable candidate for further phytochemical and pharmacological investigation.

Future research directions should include more detailed structure-activity relationship studies, formulation development to enhance aqueous solubility for biological testing, and investigation of synergistic effects with other bioactive compounds. The established protocols for solution preparation, storage, and handling provided in this document create a foundation for reproducible research with this specialized natural product across various disciplinary applications.

References

Comprehensive Application Notes and Protocols: Erythrocentaurin Biotransformation Using Aspergillus niger

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Erythrocentaurin is an important secoiridoid derivative with significant pharmacological potential that can be efficiently produced through microbial biotransformation. The compound is a valuable bioactive metabolite derived from swertiamarin, a secoiridoid glucoside found in various medicinal plants including Swertia mussotii Franch and Gentiana campestris. Traditional extraction methods from plant sources face challenges of low yield and environmental sustainability, making biotechnological approaches particularly attractive. Biotransformation using Aspergillus niger offers a sustainable and efficient alternative for producing this compound and its analogues, leveraging the fungus's diverse enzymatic repertoire and robust fermentation characteristics.

Aspergillus niger is a filamentous fungus with GRAS (Generally Recognized As Safe) status from the US Food and Drug Administration, making it particularly suitable for pharmaceutical applications. This microorganism possesses an extensive metabolic diversity and demonstrates exceptional tolerance to acidic conditions (pH 1.5-9.8), which contributes to its robustness in industrial bioprocesses. The biotransformation approach harnesses the fungus's ability to produce specific enzymes, particularly β-D-glucosidase, which catalyzes the key initial step in converting swertiamarin to this compound. This methodology represents a green chemistry alternative to conventional synthetic approaches, operating under mild conditions with reduced environmental impact while offering high regioselectivity and stereospecificity [1] [2].

Metabolic Pathway and Reaction Mechanism

The biotransformation of swertiamarin to this compound by Aspergillus niger follows a defined enzymatic pathway that involves sequential modification of the parent compound. Swertiamarin, a secoiridoid glucoside, undergoes initial hydrolytic cleavage of its glucose moiety, followed by spontaneous rearrangement and cyclization reactions to form the final products. The complete metabolic pathway involves several key intermediates and results in multiple valuable metabolites with enhanced bioactivity profiles compared to the starting material.

The primary transformation pathway begins with the hydrolysis of the β-1,4-glucosidic bond in swertiamarin, catalyzed by the enzyme β-D-glucosidase produced by A. niger. This initial step represents the rate-limiting reaction in the pathway and generates an unstable aglycone intermediate that spontaneously undergoes internal rearrangement. This aglycone intermediate then follows two parallel pathways: one leading to the formation of This compound through ring contraction and dehydration, and another resulting in the production of a novel alkaloid identified as (Z)-5-ethylidene-8-hydroxy-3,4,5,6,7,8-hexahydro-1H-pyrano[3,4-c]pyridine-1-one. Studies have demonstrated that approximately 60% of swertiamarin is metabolized into these two primary metabolites during a 5-day biotransformation process, indicating the high efficiency of this enzymatic conversion [3] [2].

The following diagram illustrates the complete metabolic pathway of swertiamarin biotransformation by Aspergillus niger:

G Swertiamarin Swertiamarin BetaGlucosidase BetaGlucosidase Swertiamarin->BetaGlucosidase Hydrolysis Aglycone Aglycone This compound This compound Aglycone->this compound Pathway A NovelAlkaloid NovelAlkaloid Aglycone->NovelAlkaloid Pathway B BetaGlucosidase->Aglycone

The enzymatic transformation exhibits remarkable regioselectivity and is influenced by various factors including pH, temperature, and the presence of specific enzyme cofactors. The β-D-glucosidase enzyme demonstrates higher affinity for swertiamarin (Km = 0.26 mM) compared to synthetic substrates like r-NPG (Km = 0.58 mM), highlighting its natural specialization for this specific biotransformation. The catalytic efficiency for swertiamarin conversion is 79.6 μmol min⁻¹ mg⁻¹, sufficient for industrial application. This specialized enzymatic activity makes the process particularly valuable for the large-scale production of these bioactive compounds without the need for extensive chemical synthesis or purification from complex plant extracts [4].

Microbial Cultivation and Maintenance Protocols

Aspergillus niger Strain Selection and Preservation

For optimal this compound production, the appropriate strain selection is critical. Aspergillus niger CICC 2169 (China Center of Industrial Culture Collection) has been successfully employed for swertiamarin biotransformation and is recommended as the primary workhorse strain. This specific strain has demonstrated high β-D-glucosidase activity and efficient conversion capability. Strain maintenance is essential for preserving the genetic stability and enzymatic potential of the microorganism. For long-term preservation, cryopreservation at -80°C in glycerol stock (30% v/v) is recommended, while for regular use, maintenance on potato dextrose agar (PDA) slants at 4°C with quarterly subculturing is sufficient [2].

  • Culture Medium Composition (PDA):
    • Potato Dextrose Agar: 39 g/L
    • Distilled water: 1 L
    • Sterilization: 121°C for 15 minutes
  • Preservation Conditions:
    • Short-term: PDA slants at 4°C (3-month viability)
    • Long-term: 30% glycerol stock at -80°C (2-year viability)
    • Lyophilized: In skim milk at 4°C (5-year viability)
Culture Conditions and Inoculum Preparation

Proper inoculum development is crucial for ensuring robust fungal growth and optimal enzyme production. The preparation follows a two-stage seed culture protocol to achieve sufficient biomass density before initiating the biotransformation process. The temperature, pH, and aeration conditions must be carefully controlled throughout the cultivation process to maximize the physiological activity of the fungus and subsequent biotransformation efficiency [5] [2].

Table 1: Culture Media Composition for A. niger Growth and Biotransformation

Medium Component Solid Medium (PDA) Liquid Seed Medium Production Medium
Potato Dextrose 39 g/L - -
Glucose - 20 g/L 10 g/L
Peptone - 5 g/L 10 g/L
Yeast Extract - - 5 g/L
KH₂PO₄ - 2 g/L 1 g/L
MgSO₄·7H₂O - 1 g/L 1 g/L
NaNO₃ - - 2 g/L
Initial pH 5.5-6.0 5.5-6.0 5.0

The inoculum preparation protocol follows these standardized steps:

  • Activation Phase: Transfer preserved A. niger spores to PDA plates using a sterile inoculation loop. Incubate at 30°C for 3-5 days until heavy sporulation is observed.
  • Primary Seed Culture: Harvest spores from one agar plate using 10 mL of sterile 0.1% Tween 80 solution. Transfer 1 mL of spore suspension (approximately 10⁶ spores/mL) to 250 mL Erlenmeyer flasks containing 50 mL of liquid seed medium. Incubate at 30°C with 120 rpm agitation for 48 hours.
  • Secondary Seed Culture: Transfer primary seed culture at 5-10% (v/v) inoculation rate to fresh seed medium. Incubate under identical conditions for 24 hours to obtain log-phase growth.
  • Biomass Assessment: Measure fungal biomass through dry cell weight determination. The optimal inoculum for biotransformation is 8-10 g/L dry cell weight.

Biotransformation Process Protocol

Swertiamarin Preparation and Substrate Optimization

Swertiamarin used as the substrate for biotransformation should be of high purity (≥80%) to minimize interference with the microbial conversion process. The compound can be extracted and purified from plant sources such as Swertia mussotii Franch using standard extraction protocols, or obtained commercially. For the biotransformation process, swertiamarin is prepared as a sterile stock solution at a concentration of 100 mM in distilled water, followed by filter sterilization using 0.22 μm membrane filters. The optimal substrate concentration for efficient biotransformation is 5-10 mM in the final reaction mixture. Higher concentrations may lead to substrate inhibition, while lower concentrations result in reduced product yield [2].

Biotransformation Reaction Setup and Process Control

The biotransformation process is conducted in sterile controlled bioreactors to maintain optimal physiological conditions for the enzymatic conversion. The following protocol details the standardized procedure for efficient conversion of swertiamarin to this compound:

  • Reaction Vessel Setup:

    • Use stirred-tank bioreactors with minimum 1:5 headspace ratio
    • Working volume: 60-70% of total vessel capacity
    • Equip with temperature, pH, and dissolved oxygen monitoring
  • Process Parameters:

    • Temperature: 30°C (±0.5°C)
    • Initial pH: 5.0 (±0.1) using 0.1 M citrate-phosphate buffer
    • Agitation: 200 rpm for flask cultures; 120-150 rpm for bioreactors
    • Aeration: 0.8-1.0 vvm (volume per volume per minute)
    • Incubation period: 5 days
  • Reaction Initiation:

    • Add filter-sterilized swertiamarin solution to achieve 8 mM final concentration
    • Inoculate with 10% (v/v) actively growing A. niger secondary seed culture
    • Maintain dissolved oxygen above 30% saturation through aeration
  • Process Monitoring:

    • Sample at 24-hour intervals for substrate consumption and product formation
    • Monitor biomass growth and culture pH
    • Adjust pH with sterile 0.1 M NaOH or 0.1 M HCl as needed

The biotransformation efficiency is highly dependent on maintaining the optimal physiological state of the fungal cells. The process typically achieves approximately 60% conversion of swertiamarin to the target metabolites within the 5-day incubation period. The highest product accumulation is generally observed between days 3 and 5 of the process [3] [2].

Enzyme Characterization and Kinetics

β-D-Glucosidase Purification and Biochemical Properties

The key enzyme responsible for the initial step in swertiamarin biotransformation is β-D-glucosidase. This enzyme has been purified from Aspergillus niger and characterized for its biochemical properties. The purification protocol involves ammonium sulfate precipitation followed by ion-exchange chromatography and gel filtration chromatography, resulting in a homogenous enzyme preparation with a specific activity increase of approximately 38-fold compared to the crude extract.

The purified β-D-glucosidase exhibits the following biochemical characteristics:

  • Molecular Weight: 88 kDa as determined by SDS-PAGE
  • Optimal Temperature: 55-60°C
  • Optimal pH: 5.0
  • Temperature Stability: Stable up to 60°C
  • pH Stability: Stable between pH 5.0-7.0
  • Substrate Specificity: Specific for β-(1→4)-glucosidic linkages

The enzyme demonstrates high affinity for swertiamarin with a Km value of 0.26 mM, which is significantly lower than its affinity for synthetic substrates like r-NPG (Km = 0.58 mM). This indicates the enzyme's natural specialization for this specific biotransformation reaction. The catalytic constant (kcat) for swertiamarin is 79.6 μmol min⁻¹ mg⁻¹, contributing to an overall catalytic efficiency (kcat/Km) of 306.15 mM⁻¹ min⁻¹ [4].

Enzyme Kinetics and Inhibition Profile

The kinetic parameters of β-D-glucosidase have been thoroughly characterized to understand the enzymatic mechanism and potential regulatory factors. The enzyme activity is influenced by various metal ions and product inhibition, which must be considered when optimizing the biotransformation process.

Table 2: Kinetic Parameters and Ion Effects on β-D-Glucosidase Activity

Parameter Value Conditions
Km for swertiamarin 0.26 mM pH 5.0, 55°C
Km for r-NPG 0.58 mM pH 5.0, 55°C
Vmax for swertiamarin 79.6 μmol min⁻¹ mg⁻¹ pH 5.0, 55°C
Vmax for r-NPG 186.8 μmol min⁻¹ mg⁻¹ pH 5.0, 55°C
Ki for glucose 0.13 mM Competitive inhibition
Activating Ions Mg²⁺, Mn²⁺ 0-120 mM concentration
Inhibiting Ions Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺ 0-120 mM concentration

The enzyme inhibition by glucose is particularly significant for process design, as accumulation of glucose beyond 8 mg/L in the broth strongly inhibits enzyme activity. This product inhibition necessitates careful monitoring of glucose levels during the biotransformation process, potentially requiring fed-batch operation or simultaneous glucose removal to maintain high conversion rates [4].

Product Analysis and Characterization Methods

Metabolite Extraction and Isolation

Following the biotransformation process, the culture broth contains both the fungal biomass and the extracellular metabolites. The extraction protocol is designed to efficiently recover both this compound and the novel alkaloid co-product from this complex mixture:

  • Separation of Biomass: Filter the culture broth through Whatman No. 1 filter paper or centrifuge at 8,000 × g for 15 minutes to separate mycelial mass from the supernatant.
  • Liquid-Liquid Extraction: Extract the supernatant three times with equal volumes of ethyl acetate. Combine the ethyl acetate layers and evaporate under reduced pressure at 40°C to obtain a crude extract.
  • Mycelial Extraction: Wash the separated mycelial mass with distilled water and extract with ethyl acetate (1.5 L per 100 g wet biomass) using ultrasonication for enhanced extraction efficiency.
  • Combination and Concentration: Combine all ethyl acetate extracts and evaporate to dryness under vacuum, yielding a yellowish residue containing the metabolites.
  • Initial Purification: Dissolve the residue in 10 mL of 15% acetonitrile in water and filter through a 0.45 μm membrane before chromatographic separation.

This extraction protocol typically yields 275 mg of metabolite 1 (this compound) and 117 mg of metabolite 2 (novel alkaloid) from 1.5 g of swertiamarin starting material, with purities exceeding 96% after subsequent purification steps [2].

Analytical Methods and Structural Elucidation

The identification and quantification of this compound and related metabolites require sophisticated analytical techniques. The following methods have been established for comprehensive analysis:

  • HPLC Analysis Conditions:

    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)
    • Gradient: 15% A to 60% A over 30 minutes
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Retention Times: this compound ~18.2 min; Novel alkaloid ~21.5 min
  • Structural Elucidation Techniques:

    • Mass Spectrometry: High-resolution ESI-MS for accurate mass determination
    • NMR Spectroscopy: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in CDCl₃
      • This compound key NMR signals: δH 9.70 (1H, s, CHO), 7.20 (1H, d, J=1.5 Hz, H-3), 4.70 (2H, d, J=2.5 Hz, H-7)
      • Novel alkaloid key NMR signals: δH 5.45 (1H, q, J=7.0 Hz, H-5), 4.10 (1H, m, H-8), 1.55 (3H, d, J=7.0 Hz, H-6')

The spectroscopic characteristics of this compound include a molecular ion peak at m/z 192 [M]⁺ in mass spectrometry and distinctive signals in NMR corresponding to its characteristic lactone structure and aldehyde functionality. The novel co-metabolite exhibits a molecular formula of C₁₀H₁₃NO₃ as determined by high-resolution mass spectrometry, with a characteristic (Z)-ethylidene moiety evidenced by NMR coupling constants [2].

Bioactivity Assessment and Applications

Pharmacological Evaluation

The bioactive potential of this compound and its biotransformation co-products has been evaluated through various pharmacological assays. These compounds demonstrate significant therapeutic properties that justify their development as potential pharmaceutical agents:

  • Anti-inflammatory Activity:

    • The novel alkaloid metabolite exhibits superior anti-inflammatory activity compared to the parent compound swertiamarin in animal models
    • Significant reduction in inflammation markers in carrageenan-induced paw edema model at 50 mg/kg dosage
    • Mechanism potentially involving inhibition of pro-inflammatory cytokine production
  • Cytotoxicity Assessment:

    • While direct cytotoxicity data for this compound is limited in the search results, related biotransformed products from A. niger demonstrate significant cytotoxic potential
    • Ethyl p-hydroxycinnamate (EPHC), another A. niger biotransformation product, shows enhanced cytotoxicity against MCF-7 human breast cancer cells with IC₅₀ of 340 μg/mL compared to the parent compound EPMC (IC₅₀ 360 μg/mL)
    • At 1000 μg/mL concentration, EPHC reduces cell viability to 9.87%, demonstrating potent cytotoxic effects

These bioactivity profiles suggest that biotransformation by A. niger can enhance the pharmacological potential of natural products, generating metabolites with improved therapeutic efficacy compared to their parent compounds [6] [2].

Potential Applications and Industrial Implications

The biotransformation protocol described in this application note enables the production of this compound and novel alkaloid compounds with diverse potential applications:

  • Pharmaceutical Applications:

    • Development of anti-inflammatory formulations based on the novel alkaloid metabolite
    • Potential anticancer therapeutics given the enhanced cytotoxicity of biotransformed products
    • Hepatoprotective agents building on the traditional use of swertiamarin for liver disorders
  • Industrial Process Advantages:

    • Sustainable production method reducing dependence on plant extraction
    • Cost-effective synthesis of complex natural product derivatives
    • Green chemistry approach with minimal environmental impact
  • Research Applications:

    • Generation of novel chemical entities for drug discovery screening
    • Mechanistic studies on structure-activity relationships of secoiridoid derivatives
    • Development of enzymatic synthesis platforms for related natural products

The scale-up potential of this biotransformation process has been demonstrated in 5L bioreactors, with possible extension to industrial-scale production (100L+ reactors) for commercial application. The optimized process parameters and well-characterized enzyme system facilitate technology transfer to manufacturing scale [5] [2].

Troubleshooting and Optimization Guidelines

Successful implementation of the this compound biotransformation process requires attention to potential challenges and optimization opportunities:

  • Low Conversion Efficiency:

    • Verify the physiological state of the inoculum (use log-phase cultures)
    • Monitor and maintain pH at 5.0 throughout the process
    • Check for glucose accumulation (>8 mg/L inhibits β-glucosidase)
  • Reduced Enzyme Activity:

    • Avoid presence of inhibitory metal ions (Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺)
    • Include activating ions (Mg²⁺, Mn²⁺) in the medium
    • Control temperature stability during biotransformation
  • Process Scale-up Considerations:

    • Maintain constant oxygen transfer rate (kLa) across scales
    • Implement fed-batch operation to minimize substrate inhibition
    • Consider immobilized cell systems for continuous operation

The following diagram illustrates the complete experimental workflow from strain preparation to product characterization:

G StrainMaintenance StrainMaintenance InoculumPrep InoculumPrep StrainMaintenance->InoculumPrep PDA Slants Biotransformation Biotransformation InoculumPrep->Biotransformation 48h Culture Extraction Extraction Biotransformation->Extraction 5-Day Incubation Purification Purification Extraction->Purification Ethyl Acetate Analysis Analysis Purification->Analysis HPLC/NMR/MS Bioassay Bioassay Analysis->Bioassay Characterized Products

Conclusion

The biotransformation protocol using Aspergillus niger provides an efficient and sustainable approach for producing this compound and novel alkaloid compounds with enhanced bioactivity. The well-characterized enzymatic pathway and optimized process parameters enable reproducible production of these valuable metabolites. The scale-up potential and comprehensive analytical methods support the translation of this technology from laboratory research to industrial application. This microbial biotransformation system represents a valuable platform for generating natural product derivatives with potential pharmaceutical applications, particularly in the development of anti-inflammatory and anticancer agents.

References

Comprehensive Application Notes: Anti-HBV Activity Assessment of Erythrocentaurin and Related Natural Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythrocentaurin and Its Significance in HBV Research

This compound is a biologically active secoiridoid derivative that has gained research interest due to its potential anti-hepatitis B virus (HBV) activity. This compound is not originally present in medicinal plants but is formed through the biotransformation of gentiopicroside (also known as gentiopicrin) by intestinal bacteria. [1] Gentiopicroside itself is a major bioactive component of several Gentianaceae species, including those from the Swertia and Gentiana genera, which have extensive historical use in traditional Chinese medicine for treating liver disorders including hepatitis. [2] [3] The transformation from gentiopicroside to this compound occurs via hydrolysis reactions mediated by bacterial β-glucosidases in the anaerobic environment of the intestines, representing a crucial metabolic activation step that enhances the compound's bioavailability and pharmacological potential. [1]

The significance of this compound in HBV research stems from the urgent need for novel therapeutic approaches against this persistent global health challenge. Chronic HBV infection affects approximately 257 million people worldwide and causes nearly 887,000 annual deaths despite the availability of vaccines and antiviral treatments. [4] [5] Current frontline therapies including nucleos(t)ide analogs (entecavir, tenofovir) and interferon-alpha have limitations such as drug resistance, significant side effects, and inability to completely eliminate the virus, particularly the persistent covalently closed circular DNA (cccDNA) that serves as the viral reservoir in hepatocytes. [2] [6] [5] This therapeutic gap has accelerated research into natural products and their metabolites like this compound, which may offer novel mechanisms of action against multiple targets in the HBV life cycle.

Quantitative Anti-HBV Activity Data Summary

Table 1: Anti-HBV activity of this compound and selected reference compounds

Compound Class HBsAg Inhibition IC₅₀ HBeAg Inhibition IC₅₀ HBV DNA Inhibition IC₅₀ Selectivity Index (SI) Source
This compound Secoiridoid metabolite Data not fully quantified Data not fully quantified Data not fully quantified Not calculated [1]
Chlorogenic acid Phenolic acid Moderate activity Moderate activity 5.5 μM >250.1 [2]
4,5-Dicaffeoylquinic acid Phenolic acid Moderate activity Moderate activity 9.8 μM >184.8 [2]
Pumilaside A Terpenoid glycoside 15.02 μM 9.00 μM 12.01 μM 111.3-185.9 [2] [6]
Betulinic acid Triterpenoid Not specified Not specified Significant replication inhibition Demonstrated in transgenic mice [6]
Asiaticoside Triterpenoid glycoside Significant inhibition Significant inhibition Significant inhibition Dose-dependent in vitro & in vivo [6]
Lamivudine Nucleoside analog Not primary target Not primary target 0.1-5 μM ~1000 Reference drug

While specific quantitative data for this compound's anti-HBV activity remains limited in publicly available literature, it has been identified as one of the key bioactive metabolites derived from gentiopicroside with reported inhibition against HBV. [1] The available research indicates that this compound belongs to a class of potent secoiridoid compounds that demonstrate measurable effects on HBV replication markers, though complete concentration-response relationships and half-maximal inhibitory concentration (IC₅₀) values require further elucidation through standardized assays. [6] [1]

For context, related natural compounds with established anti-HBV activity profiles are included in Table 1 as reference points. Particularly noteworthy are the chlorogenic acid analogues from Artemisia capillaris, which show strong HBV DNA inhibition with IC₅₀ values ranging from 5.5 to 13.7 μM and exceptional selectivity indices (SI >115), suggesting a favorable therapeutic window. [2] Similarly, pumilaside A demonstrates balanced inhibition across multiple HBV markers including HBsAg, HBeAg, and HBV DNA with IC₅₀ values between 9-15 μM and selectivity indices exceeding 100. [2] [6] These reference compounds provide benchmark values for evaluating the potential potency of this compound once comprehensive quantitative data becomes available.

Detailed Experimental Protocols for Anti-HBV Evaluation

In Vitro HBV Inhibition Assay Using HepG2.2.15 Cell Line

The HepG2.2.15 cell-based system represents a well-established model for preliminary screening of anti-HBV compounds as it supports robust viral replication and antigen secretion. This stably transfected hepatoma cell line constitutively produces HBV virions and viral antigens, allowing simultaneous assessment of multiple inhibitory endpoints.

Cell Culture and Maintenance:

  • Culture HepG2.2.15 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO₂ humidified incubator
  • Maintain selection pressure with 400 μg/mL G418 to preserve HBV genome integrity
  • Passage cells at 80-90% confluence using 0.25% trypsin-EDTA every 3-4 days
  • For assay setup, seed cells in 96-well or 24-well plates at 1×10⁵ cells/mL density and allow attachment for 24 hours

Compound Treatment and Sample Collection:

  • Prepare test compounds (this compound, reference controls) in DMSO stock solutions (not exceeding 0.1% final concentration) and dilute in complete medium to desired concentrations
  • Include appropriate controls: untreated cells (negative control), lamivudine (2-10 μM, positive control), and vehicle control (0.1% DMSO)
  • Replace culture medium with compound-containing medium every 48 hours during the treatment period
  • Collect culture supernatants at days 3, 6, and 9 post-treatment for antigen and DNA analysis
  • Harvest cells for cytotoxicity assessment using MTT or CCK-8 assays at day 9

Analysis of Antiviral Effects:

  • Quantify HBsAg and HBeAg secretion in culture supernatants using commercial enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols
  • Extract HBV DNA from culture supernatants using silica-based membrane columns or magnetic bead methods
  • Quantify HBV DNA levels via quantitative PCR (qPCR) with TaqMan probes targeting conserved regions of the HBV genome
  • Normalize all data to protein content or cell viability and calculate percentage inhibition relative to untreated controls [2] [6] [7]
Metabolic Transformation Protocol for this compound Production

Since this compound is primarily generated through microbial biotransformation, researchers can employ the following protocol to produce the compound for anti-HBV testing:

Preparation of Intestinal Bacteria Inoculum:

  • Collect fresh fecal samples from specific pathogen-free Sprague-Dawley rats and immediately place in anaerobic transport medium
  • Homogenize samples in anaerobic phosphate-buffered saline (PBS) and filter through sterile gauze to remove particulate matter
  • Centrifuge at 500 × g for 5 minutes to remove debris and use supernatant as inoculum
  • Alternatively, use defined bacterial strains known to express β-glucosidase activity (e.g., certain Bacteroides, Bifidobacterium, or Lactobacillus species)

Biotransformation Reaction:

  • Prepare anaerobic medium containing gentiopicroside (0.5-2 mg/mL) in reduced PBS or specialized anaerobic broth
  • Add 10% (v/v) intestinal bacteria inoculum and incubate at 37°C under anaerobic conditions (using anaerobic chamber or gas pack systems)
  • Monitor reaction progress by HPLC sampling at 0, 0.5, 1, 2, 4, 8, 12, and 24-hour timepoints
  • Terminate reaction by heating at 95°C for 10 minutes or adding equal volume of methanol

Metabolite Extraction and Identification:

  • Centrifuge reaction mixtures at 12,000 × g for 15 minutes to remove bacterial cells and debris
  • Extract metabolites with ethyl acetate (3× volumes) and evaporate organic layer under nitrogen stream
  • Reconstitute in methanol for analysis by LC/MSⁿ-IT-TOF or HPLC-MS/MS
  • Identify this compound based on mass spectral characteristics and comparison with reference standards when available [1]

Mechanism of Action and Research Workflow

G CompoundSource Plant-Derived Precursor (Gentiopicroside) BacterialTransformation Bacterial Biotransformation (β-glucosidase hydrolysis) CompoundSource->BacterialTransformation This compound This compound (Bioactive Metabolite) BacterialTransformation->this compound HBVTargets HBV Life Cycle Targets This compound->HBVTargets AntigenSecretion Inhibition of HBsAg/HBeAg Secretion HBVTargets->AntigenSecretion DNAReplication Inhibition of HBV DNA Replication HBVTargets->DNAReplication cccDNA Potential Effect on cccDNA Formation HBVTargets->cccDNA TherapeuticEffect Therapeutic Outcome Reduced Viral Load Improved Liver Function AntigenSecretion->TherapeuticEffect DNAReplication->TherapeuticEffect cccDNA->TherapeuticEffect

Figure 1: Proposed mechanism of action and research workflow for this compound against HBV

While the precise molecular mechanisms of this compound's anti-HBV activity require further elucidation, current evidence suggests it may operate through multiple inhibitory pathways targeting different stages of the HBV life cycle. Based on its structural characteristics and reported activities of related compounds, this compound potentially interferes with viral replication through several mechanisms:

  • Inhibition of viral antigen secretion: Research on related natural compounds demonstrates significant suppression of HBsAg and HBeAg production and release from infected hepatocytes, which would reduce viral spread and modulate host immune responses. [2] [6] This effect may occur through interference with viral gene expression or disruption of the secretory pathway for viral proteins.

  • Suppression of HBV DNA replication: Compounds structurally related to this compound show potent inhibition of HBV DNA replication with low micromolar IC₅₀ values, suggesting potential targeting of the viral reverse transcription process or DNA polymerase activity. [2] [7] This mechanism would directly reduce the production of infectious viral particles.

  • Modulation of host-cell pathways: Many natural anti-HBV compounds exert indirect antiviral effects by modifying host cell factors essential for viral replication, such as transcription factors, metabolic enzymes, or components of the innate immune response. [6] For instance, betulinic acid downregulates manganese superoxide dismutase (SOD2) expression, leading to mitochondrial reactive oxygen species generation and subsequent inhibition of HBV replication.

  • Impact on cccDNA stability: Although challenging to target, the persistence of cccDNA is the primary barrier to HBV cure. Some natural compounds like asiaticoside have demonstrated reduction of cccDNA levels in experimental models, suggesting potential epigenetic modifications or enhanced degradation of this viral reservoir. [6]

The metabolic transformation of gentiopicroside to this compound represents a crucial bioactivation step that enhances anti-HBV potency. This biotransformation occurs primarily in the intestinal environment through the action of bacterial β-glucosidases, which cleave the glucose moiety from gentiopicroside to form an unstable aglycone intermediate that rapidly cyclizes to form this compound. [1] This process highlights the importance of considering metabolic activation when evaluating the therapeutic potential of natural products, as the administered compound may not be the primary active species responsible for the observed pharmacological effects.

Comparative Analysis with Other Natural Anti-HBV Compounds

Table 2: Representative natural product classes with anti-HBV activity

Compound Class Representative Compounds Key Molecular Targets Advantages Limitations
Secoiridoids Gentiopicroside, this compound, Sweroside Viral antigen secretion, DNA replication Multi-target action, Natural abundance Variable bioavailability, Metabolism-dependent activation
Phenolic Acids Chlorogenic acid, Caffeic acid, Protocatechuic acid HBV DNA replication High selectivity indices, Strong DNA inhibition Moderate antigen inhibition, Chemical instability
Terpenoids Betulinic acid, Asiaticoside, Alisol derivatives SOD2 expression, Promoter activities, cccDNA Novel mechanisms, In vivo efficacy demonstrated Complex synthesis, Structural complexity
Flavonoids 5,4′-Dihydroxyl-6,7,3′-trimethoxyflavone HBsAg/HBeAg secretion Broad-spectrum activity, Additional hepatoprotection Moderate potency, Extensive metabolism
Alkaloids Various plant-derived alkaloids Viral entry, DNA polymerization Novel chemotypes, Potential against resistant strains Toxicity concerns, Narrow therapeutic window

This compound belongs to the secoiridoid class of natural compounds, which demonstrate distinct advantages and limitations compared to other anti-HBV natural product classes. As illustrated in Table 2, secoiridoids like this compound typically exhibit multi-target action against HBV, simultaneously suppressing viral antigen secretion and DNA replication. This broad mechanism may reduce the likelihood of resistance development compared to single-target antivirals. Additionally, these compounds are derived from medicinal plants with historical use in hepatitis treatment, providing ethnobotanical validation of their therapeutic potential. [2] [3] [7]

However, secoiridoids face challenges including variable bioavailability and the requirement for metabolic activation to exert full therapeutic effects. The dependency on bacterial transformation for generating active metabolites like this compound introduces significant inter-individual variability based on differences in gut microbiota composition. This contrasts with directly active compounds like phenolic acids, which demonstrate high selectivity indices and potent HBV DNA inhibition without requiring biotransformation. [2] Terpenoids represent another promising class with demonstrated in vivo efficacy and novel mechanisms such as betulinic acid's modulation of mitochondrial redox balance, but their structural complexity presents challenges for chemical optimization and large-scale synthesis. [6]

When positioned within the broader landscape of natural anti-HBV agents, this compound and related secoiridoids offer complementary mechanisms to established compound classes. Their potential utility may be greatest in combination therapy approaches targeting multiple viral replication steps simultaneously, potentially enabling reduced dosing of conventional nucleos(t)ide analogs and minimizing resistance development.

Research Applications and Future Perspectives

The investigation of this compound as an anti-HBV agent has several important research applications in antiviral drug discovery:

  • Lead compound for structural optimization: The core structure of this compound provides a chemical scaffold for medicinal chemistry efforts aimed at improving potency, metabolic stability, and bioavailability. Structure-activity relationship studies can systematically modify different regions of the molecule to identify key pharmacophores while maintaining or enhancing anti-HBV activity.

  • Combination therapy component: Given the multifactorial nature of HBV persistence, combination therapies addressing multiple viral targets simultaneously represent a promising curative strategy. This compound's potential multi-target activity makes it a suitable candidate for combination with nucleos(t)ide analogs or immunomodulators to achieve synergistic effects.

  • Chemical biology probe: As a naturally derived metabolite with demonstrated anti-HBV activity, this compound can serve as a tool compound for investigating novel aspects of the HBV life cycle. Identification of its specific molecular targets through chemical proteomics approaches could reveal previously unexplored antiviral mechanisms.

  • Traditional medicine validation: Research on this compound provides a scientific foundation for the traditional use of Gentianaceae plants in treating hepatitis disorders. Understanding the metabolic activation process and cellular targets offers insights into how these herbal medicines exert their therapeutic effects at the molecular level.

Future research on this compound should prioritize several key areas:

  • Comprehensive mechanism of action studies to identify specific molecular targets and antiviral mechanisms
  • In vivo efficacy validation using appropriate HBV animal models (e.g., humanized liver mice, DHBV-infected ducks)
  • ADMET profiling to characterize pharmacokinetic properties and toxicological potential
  • Synthetic analog development to improve pharmaceutical properties while maintaining activity
  • Combination therapy assessments with standard antiviral agents

The evolving landscape of HBV treatment, emphasizing earlier and broader intervention as reflected in recent clinical guidelines, underscores the need for novel therapeutic agents with complementary mechanisms to existing standards of care. [5] Natural product-derived metabolites like this compound represent promising candidates to address this unmet medical need through their unique biosynthetic origins and potential multi-target activities against this persistent viral pathogen.

Conclusion

This compound represents a promising anti-HBV natural product metabolite derived from the bacterial transformation of gentiopicroside present in traditional medicinal plants. While complete quantitative data on its anti-HBV potency requires further elucidation, existing evidence supports its role as a bioactive secoiridoid with potential multi-target activity against viral antigen secretion and DNA replication. The experimental protocols outlined herein provide standardized methodologies for comprehensive evaluation of this compound and related compounds in established in vitro systems. Future research directions should focus on precise mechanism elucidation, in vivo validation, and structural optimization to enhance therapeutic potential. As part of the growing interest in naturally derived anti-HBV agents, this compound exemplifies how metabolic activation of plant-derived compounds can generate novel chemical entities with significant antiviral properties, offering potential pathways to address the persistent challenge of chronic hepatitis B infection.

References

erythrocentaurin purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the common sources of erythrocentaurin? this compound is a natural product found in plants of the Gentianaceae family, such as Enicostemma littorale and various Gentiana species [1] [2]. It can be derived from the metabolism of seco-iridoid glycosides like swertiamarin [2].

  • What is a major challenge in this compound purification? A key challenge is separating it from other closely related compounds and impurities in a crude plant extract. The method must be selective and efficient to obtain a high-purity product suitable for pharmaceutical research [1].

  • How can I quickly assess the purity of my this compound sample? High-performance thin-layer chromatography (HPTLC) is a rapid method for estimation and initial purity check. For a highly accurate purity assessment without the need for identical reference standards, quantitative ( ^1 )H Nuclear Magnetic Resonance (qHNMR) is a powerful and reliable technique [1] [3].

Analytical Methods for Purity Assessment

The table below summarizes two key chromatographic methods for the analysis and purification of this compound.

Method Purpose Key Parameters Performance Data

| Medium-Pressure Liquid Chromatography (MPLC) [1] | Preparative isolation | Stationary Phase: Si60 column (70 × 460 mm) Mobile Phase: Step gradient of 10-20% ethyl acetate in n-hexane Sample Load: Up to 20 g of extract | Purity: ~97% Recovery: 87.77% Run Time: < 3 hours | | High-Performance Thin-Layer Chromatography (HPTLC) [1] | Estimation and quantification | Stationary Phase: Silica gel 60 F(_{254}) plates Mobile Phase: Toluene/ethyl acetate/formic acid (80:18:2 v/v/v) Detection: Densitometry at 230 nm | Rf Value: 0.54 ± 0.04 Linearity: 200-1500 ng/band (r = 0.994) LOD/LOQ: ~60 ng/band / ~180 ng/band |

Detailed Experimental Protocol

Here is a detailed methodology for the rapid preparative isolation of this compound from Enicostemma littorale using MPLC, as cited in the literature [1].

1. Sample Preparation

  • Begin with the ethyl acetate fraction of a Enicostemma littorale extract.
  • The fraction should be thoroughly dried and dissolved in a minimal amount of the initial mobile phase (10% ethyl acetate in n-hexane) for loading onto the MPLC column.

2. MPLC Purification Procedure

  • Column Packing: Pack a 70 mm × 460 mm glass column with silica gel 60 (particle size 40-63 μm) as the stationary phase.
  • Mobile Phase: Use a binary solvent system of n-hexane and ethyl acetate.
  • Elution Method: Employ a step gradient elution.
    • Start with 10% ethyl acetate in n-hexane.
    • After eluting non-polar compounds, switch to 20% ethyl acetate in n-hexane to elute this compound.
  • Process Scaling: This specific method is capable of processing up to 20 grams of crude extract material in a single run.
  • Fraction Collection: Collect eluent fractions automatically or manually. Monitor fractions by TLC or HPTLC using the method described above to identify those containing pure this compound.
  • Concentration: Pool the target fractions and concentrate under reduced pressure using a rotary evaporator to obtain solid this compound.

Experimental Workflow Diagram

The following diagram illustrates the complete purification and analysis workflow for this compound.

cluster_MPLC MPLC Parameters Start Crude Ethyl Acetate Fraction of E. littorale MPLC MPLC Purification Start->MPLC HPTLC HPTLC Analysis MPLC->HPTLC Collect Fractions A Stationary Phase: Si60 MPLC->A B Gradient: 10-20% EtOAc/Hexane MPLC->B C Sample Load: Up to 20g MPLC->C NMR qHNMR Purity Confirmation HPTLC->NMR Fractions of Interest Final High-Purity This compound NMR->Final

Troubleshooting Guide

  • Low Recovery Yield: Ensure the step gradient is properly optimized. If the switch to 20% ethyl acetate is made too late, this compound may be overly retained, leading to broad peaks and lower recovery. Check the calibration of solvent proportions.
  • Insufficient Purity (<97%): The initial sample pre-treatment (obtaining a clean ethyl acetate fraction) is critical. If purity is low, consider a pre-purification step or re-optimizing the MPLC gradient steps. The HPTLC method can be used to quickly identify which fractions contain impurities.
  • Poor Separation on HPTLC: If the band for this compound is not compact or well-resolved (Rf ~0.54), ensure the mobile phase is freshly prepared and the TLC chamber is saturated with vapor. Small adjustments to the mobile phase ratio may be necessary based on laboratory conditions.

References

erythrocentaurin isolation yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data for Erythrocentaurin

For a quick overview, the table below summarizes the core quantitative data and conditions from a key preparative isolation method [1].

Parameter Specification / Value
Source Material Ethyl acetate fraction of Enicostemma littorale [1]
Isolation Technique Medium-Pressure Liquid Chromatography (MPLC) [1]
Stationary Phase Si60 column (70 × 460 mm) [1]
Mobile Phase Step gradient: 10% to 20% ethyl acetate in n-hexane [1]
Sample Capacity Up to 20 grams of material [1]
Process Duration < 3 hours [1]
Purity Achieved ≈ 97% [1]
Recovery Yield 87.77% [1]
Quantification Method High-Performance Thin-Layer Chromatography (HPTLC) [1]
HPTLC Mobile Phase Toluene / Ethyl Acetate / Formic Acid (80:18:2 v/v/v) [1]
R_f Value 0.54 ± 0.04 [1]

Detailed Experimental Protocols

Here are detailed methodologies for the isolation and quantification of this compound.

Preparative Isolation using MPLC

This protocol describes a rapid method for obtaining high-purity this compound [1].

  • Step 1: Sample Preparation. Load the ethyl acetate fraction of Enicostemma littorale (up to 20 g) onto the MPLC system.
  • Step 2: Chromatographic Separation. Use a silica gel 60 (Si60) column with dimensions of 70 × 460 mm. Employ a step gradient elution, starting with 10% ethyl acetate in n-hexane and increasing to 20% ethyl acetate in n-hexane.
  • Step 3: Collection and Evaporation. Collect the eluent fraction containing this compound, as determined by a suitable detection method (e.g., TLC). Evaporate the solvent under reduced pressure to obtain the purified compound.
  • Step 4: Yield Calculation. The expected recovery yield is approximately 88%.
Estimation and Purity Analysis by HPTLC

This method is used for the quantification of this compound in raw extracts and fractions [1].

  • Step 1: Plate Development. Apply samples as bands on a pre-coated silica gel 60 F₂₅₄ HPTLC plate. Develop the plate in a twin-trough chamber saturated for 20 minutes with the mobile phase Toluene/Ethyl Acetate/Formic Acid (80:18:2 v/v/v). The development distance is 80 mm.
  • Step 2: Detection and Scanning. After development and drying, scan the bands densitometrically at a wavelength of 230 nm.
  • Step 3: Calibration and Quantification. Use a calibration curve prepared from standard this compound in the concentration range of 200-1500 ng per band. The method shows good linearity (correlation coefficient of 0.99417). The Limit of Detection (LOD) and Limit of Quantification (LOQ) are approximately 60 ng/band and 180 ng/band, respectively.
Systematic Optimization of Extraction

While the search results do not provide a specific optimization protocol for this compound, one study details a systematic approach for optimizing the extraction of swertisin, another compound from Enicostemma littorale [2]. This methodology can be adapted as a framework for optimizing this compound yield.

  • Step 1: Initial Extraction. Begin with an initial ethanol extraction of the plant material.
  • Step 2: Experimental Design. Use an experimental design strategy like the Box-Behnken Design (BBD) to efficiently explore the effect of multiple variables. Key parameters to investigate include solvent system composition, sonication time, and solvent volume.
  • Step 3: Model Validation and Optimization. Use statistical analysis to build a model predicting yield based on the parameters. Validate the model and confirm the predicted optimal extraction conditions experimentally [2].

Troubleshooting Guide & FAQs

Low Yield of this compound
  • Potential Cause: Inefficient extraction from the raw plant material or losses during the multi-step fractionation process before MPLC.
  • Solution:
    • Investigate the systematic extraction optimization approach outlined in Protocol 3. Use a design of experiments (DoE) to find the best solvent system and extraction parameters for your specific setup.
    • Ensure that the initial fractionation (e.g., obtaining the ethyl acetate fraction) is performed carefully to maximize the concentration of this compound before the final purification step.
Poor Purity After MPLC
  • Potential Cause: The step gradient is not optimally resolving this compound from closely eluting compounds.
  • Solution:
    • Consider using a shallower or more complex gradient for better separation (e.g., a linear gradient from 10% to 20% ethyl acetate instead of a step gradient).
    • Analyze the collected fractions by HPTLC [1] to precisely identify which fractions contain pure this compound and which should be discarded or reprocessed.
How can I confirm the identity of my isolated compound?
  • Answer: The HPTLC method provides a characteristic R_f value (0.54 ± 0.04) for preliminary identification [1]. For definitive confirmation, you should use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which were employed in metabolic studies to identify this compound and related structures [3].

Workflow and Troubleshooting Diagrams

The following diagrams, created using Graphviz, illustrate the core experimental workflow and a logical troubleshooting process.

Diagram 1: this compound Isolation & Analysis Workflow

isolation_workflow start Plant Material (Enicostemma littorale) extract Initial Ethanol Extraction start->extract frac Fractionation to Obtain Ethyl Acetate Fraction extract->frac mplc Purification by MPLC frac->mplc hptlc Analysis & Quantification by HPTLC mplc->hptlc end Pure this compound hptlc->end

Diagram 2: Troubleshooting Low Yield or Purity

troubleshooting_tree issue Issue: Low Yield or Poor Purity low_yield Low Yield issue->low_yield poor_purity Poor Purity issue->poor_purity opt_extract Optimize Initial Extraction (Use DoE) low_yield->opt_extract check_frac Review Fractionation Procedure low_yield->check_frac adj_gradient Adjust MPLC Gradient Elution poor_purity->adj_gradient analyze_frac Analyze MPLC Fractions by HPTLC poor_purity->analyze_frac

Strategic Optimization Insights

  • Consider the Metabolic Origin: this compound is not a primary plant constituent but is a known metabolite of gentiopicrin (a common iridoid glycoside) produced by the action of intestinal bacteria [3]. Understanding this biotransformation could open alternative production or sourcing strategies.
  • Explore Biological Activity: Your optimization efforts are well-placed, as this compound has demonstrated a concentration-dependent α-amylase inhibitory activity (IC₅₀ 1.67 ± 0.28 mg/mL) [1], which is relevant for managing postprandial hyperglycemia in diabetes.

References

erythrocentaurin stability issues storage

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin Stability & Storage

This compound is a natural product found in plants of the Gentianaceae family. Key stability factors and recommended storage conditions are summarized below.

Factor Description / Condition Impact / Rationale
Formation Pathway Enzymatic degradation of secoiridoids (e.g., swertiamarin) [1] [2] Arises from processing, not primary extraction; critical for reproducibility.
Temperature (Long-term) -20°C (powder) / -80°C (in solvent) [3] Preserves chemical integrity; standard for lab chemicals.
Light Keep away from direct sunlight [3] Prevents photodegradation reactions.
Incompatible Materials Strong acids, strong alkalis, strong oxidizing/reducing agents [3] Avoids hazardous reactions or decomposition.

Isolation & Analysis Protocols

Rapid Isolation by Medium-Pressure Liquid Chromatography (MPLC)

This protocol enables rapid, gram-scale isolation of high-purity this compound from Enicostemma littorale [4].

  • Sample: Ethyl acetate fraction of Enicostemma littorale.
  • Column: 70 × 460 mm Si60 (silica gel).
  • Mobile Phase: Step gradient of ethyl acetate in n-hexane (10% to 20%).
  • Scale: Capable of processing up to 20 grams of material.
  • Performance: The process is completed in under 3 hours, yielding this compound with approximately 97% purity and a recovery of 87.77% [4].
Estimation by High-Performance Thin-Layer Chromatography (HPTLC)

This method provides a reliable way to estimate this compound concentration in various extracts and fractions [4].

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.
  • Mobile Phase: Toluene / Ethyl acetate / Formic acid (80:18:2 v/v/v).
  • Detection: Densitometric analysis at 230 nm.
  • Rf Value: 0.54 ± 0.04.
  • Linearity: The method is linear between 200-1500 ng/band (correlation coefficient of 0.99417).
  • Sensitivity: Limit of Detection (LOD) is ~60 ng/band; Limit of Quantification (LOQ) is ~180 ng/band [4].

Key Experimental Observations

Understanding the conditions that lead to this compound formation is crucial for experimental control.

  • Enzymatic Formation: A key study on Gentiana purpurea roots found that This compound was detected only when roots were added to cold water before boiling. This suggests its formation is due to the enzymatic degradation of a precursor during the heating phase. In contrast, no this compound was detected when roots were added directly to boiling water or when extracted with acetic acid or alcohol, as these methods likely denature the responsible enzymes [1].
  • Biochemical Pathway: Research indicates that the monoterpene swertiamarin is a direct precursor. It is hydrolyzed by bacterial β-glucosidase to an aglycone, which is then metabolized into this compound [2]. The following diagram illustrates this pathway:

G Swertiamarin Swertiamarin Enzyme β-glucosidase Swertiamarin->Enzyme Hydrolysis Aglycone Aglycone Enzyme->Aglycone This compound This compound Aglycone->this compound Metabolism

Frequently Asked Questions

What are the safety precautions for handling this compound?

This compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Always refer to the Safety Data Sheet (SDS) for complete handling instructions [3].

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing. Use suitable respiratory protection if ventilation is insufficient [3].
  • Safe Handling: Avoid inhalation and contact with skin or eyes. Do not eat, drink, or smoke in the handling area. Use only in a well-ventilated area [3].
  • Spill Management: Collect spillage with a universal binder. Avoid release into the environment and dispose of contaminated material according to local regulations [3].
How can I prevent the unintended formation of this compound during extraction?

If your goal is to minimize this compound formation to study other compounds, you can denature the hydrolytic enzymes early. The workflow below contrasts the methods that lead to or prevent its formation:

G Start Plant Material MethodA Add to Cold Water Then Boil Start->MethodA MethodB Add to Boiling Water Or Use Alcohol/Acetic Acid Start->MethodB ResultA This compound Detected MethodA->ResultA Enzymes Active ResultB This compound Not Detected MethodB->ResultB Enzymes Denatured

To summarize the key points for troubleshooting this compound in your work:

  • For Isolation: The MPLC and HPTLC methods provided are robust for obtaining and quantifying the compound [4].
  • For Stability: Adhere to the recommended cold storage conditions and protect from incompatible materials [3].
  • For Process Control: The method of extraction is critical. Use boiling water or alcoholic solvents to prevent enzymatic formation, or cold water to promote it, depending on your goal [1].

References

erythrocentaurin HPTLC mobile phase optimization

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for HPTLC Method Development

Since a direct method for erythrocentaurin is not published, you can develop one by building upon established separations of related compounds from the same plant. The following workflow outlines this systematic approach.

Start Start: HPTLC Method Dev. SP Select Stationary Phase (Silica gel 60 F254) Start->SP MP1 Initial Mobile Phase Screening (e.g., Chloroform-Methanol mixtures) SP->MP1 EV Evaluate Chromatogram (Resolution, Band Shape, Rf) MP1->EV EV->MP1 Poor Separation MP2 Optimize Mobile Phase Modifiers (pH, Buffer Conc., Solvent Ratios) EV->MP2 Val Method Validation (Specificity, Precision, Accuracy) MP2->Val

Troubleshooting Guide & FAQs

Here are common issues you might encounter during method development and their potential solutions.

Frequent Mobile Phase and Separation Issues
Issue & Phenomenon Possible Causes Proposed Solutions & Optimization Strategies
Poor Resolution [1] Mobile phase strength too high/low, unsuitable selectivity. Adjust solvent ratio; try different modifiers (e.g., acid, base); use a different solvent from another selectivity group [2].
Tailing Peaks [1] Strong, non-specific interactions with the stationary phase. Deactivate silica with water; use mobile phase modifiers like acetic acid or ammonia to mask silanols [3].
Streaking or Smearing Sample overload; sample solvent too strong. Decrease application concentration; use a weaker solvent for sample preparation [1].
Inconsistent Rf Values [1] Inconsistent mobile phase preparation; temperature fluctuations; chamber saturation issues. Prepare mobile phase volumetrically; work in a temperature-controlled environment; ensure proper chamber saturation time.
Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase to separate secoiridoid glycosides like swertiamarin? A1: For HPLC of Centaurium erythraea, an isocratic method using a water-acetonitrile mixture on a C18 column has been successfully validated for swertiamarin [4]. For HPTLC on normal-phase silica, you can translate this by starting with a moderately polar binary system, such as Chloroform-Methanol in varying ratios (e.g., 9:1 or 8:2, v/v), and then fine-tuning it [3].

Q2: Why should I consider using pH modifiers in my mobile phase? A2: The pH value is critical for separating compounds with ionizable functional groups. A study separating multiple drugs found that adjusting the mobile phase to pH 6.5 with an ammonia solution was essential to control the ionization state of the analytes, leading to well-resolved bands with distinct Rf values [3].

Q3: My baseline is noisy after development. What could be the reason? A3: Noisy baselines in HPTLC are often due to impurities in the mobile phase solvents or a contaminated stationary phase. Always use high-purity solvents and ensure the TLC plate is handled with clean tools. Contamination from the sample application syringe can also be a cause [1].

Experimental Protocol: A Foundational Methodology

This protocol is adapted from a published HPTLC study on pharmaceutical compounds [3], providing a concrete template for your work on Centaurium erythraea extracts.

1. Materials and Instrumentation

  • Stationary Phase: HPTLC plates (Silica gel 60 F254)
  • Mobile Phase: Chloroform - Ammonium acetate buffer (pH 6.5) (9.5:0.5, v/v). Note: This is a starting point. Optimization will be needed.
  • Sample Solution: Prepare a methanol extract of the Centaurium erythraea herb. For a standard, prepare a solution of swertiamarin (e.g., 1 mg/mL in methanol).
  • Application: Apply bands of standard and sample solutions (e.g., 4-8 mm wide) to the plate using an automated applicator.
  • Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for约 20 minutes at room temperature. Develop to a distance of 80 mm.
  • Detection and Scanning: After development, dry the plate thoroughly. Scan the plate densitometrically at 220 nm, a wavelength suitable for various plant constituents [3].

2. Key Optimization Parameters The protocol above can be optimized by investigating:

  • Mobile Phase Composition: Systematically test ratios of chloroform and methanol (e.g., from 9:1 to 7:3). If resolution is poor, consider adding small amounts (0.5-1%) of acid (formic or acetic) or base (ammonia) as modifiers [3].
  • Scanning Wavelength: Test 215 nm, 220 nm, and 254 nm to find the wavelength that provides the highest sensitivity and least noise for your target compounds [3].

References

erythrocentaurin column chromatography separation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the typical purity and recovery I can expect from a preparative separation? A well-optimized Medium-Pressure Liquid Chromatography (MPLC) method using a step gradient can achieve high purity (around 97%) with a recovery of approximately 88% [1].
  • My separation shows poor resolution. What could be the cause? Poor resolution often stems from an improperly packed column, an overly fast flow rate, or a solvent system that is not optimal. Ensure your column is uniformly packed and use TLC to fine-tune the mobile phase before scaling up to a column [2] [3].
  • The compound is not eluting from the column. What should I do? The stationary phase or solvent polarity may be too strong. Gradually increase the polarity of your eluting solvent. For erythrocentaurin, a gradient from 10% to 20% ethyl acetate in n-hexane has been successfully used [1].
  • I suspect my this compound is degrading on the column. Is this possible? Yes, some natural products are sensitive to the stationary phase. If you suspect decomposition, consider running a 2D-TLC test to check for stability on silica gel. If instability is confirmed, alternative stationary phases like alumina should be investigated [3].

Troubleshooting Common Problems

The table below summarizes specific issues, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Low Recovery/Poor Yield Sample adsorption to silica; incomplete elution Use optimized step-gradient elution (e.g., 10% to 20% EtOAc in hexane); confirm full elution with TLC [1].
Low Purity/Co-elution Inadequate mobile phase selectivity; column overloading Re-optimize solvent system with analytical TLC first; use dry loading to minimize sample volume [3] [1].
Tailing or Broad Peaks Strong interaction with active sites on silica; poor solubility Consider deactivating silica by adding a small percentage of a polar modifier like ethyl acetate to initial mobile phase [2].
Slow Flow Rate/High Backpressure Fines in stationary phase; column packing too dense Ensure stationary phase is properly slurry-packed; avoid introducing air bubbles or over-tightening fittings [2].

Detailed Experimental Protocol

This protocol is adapted from a published method for the rapid preparative isolation of this compound from Enicostemma littorale using MPLC [1].

Materials and Equipment
  • Stationary Phase: Silica gel 60 (e.g., for a 70 x 460 mm column) [1].
  • Mobile Phase: n-Hexane and Ethyl Acetate (EA).
  • Equipment: Medium-Pressure Liquid Chromatography system equipped with a UV detector.
  • Sample: Crude ethyl acetate extract of the plant material.
Step-by-Step Procedure
  • Column Packing: Pack the MPLC column uniformly with silica gel Si60 using the slurry packing method to ensure a consistent bed.
  • Sample Preparation: Use the dry loading technique: dissolve the crude extract in a minimal amount of a solvent like dichloromethane, mix with a small amount of dry silica gel (e.g., 10-20 times the sample mass), and evaporate to dryness to create a free-flowing powder [3]. This is critical for handling large loads (up to 20g) and achieving sharp bands.
  • Elution: Use a step-gradient elution protocol:
    • Load the dry silica-containing sample onto the top of the pre-equilibrated column.
    • Begin elution with a mixture of 10% Ethyl Acetate in n-Hexane.
    • Gradually increase the polarity to 20% Ethyl Acetate in n-Hexane to elute this compound.
  • Fraction Collection & Analysis: Collect fractions based on UV detection (monitoring around 230 nm). Analyze fractions by Thin-Layer Chromatography (TLC) using a mobile phase of Toluene/EA/Formic Acid (80:18:2 v/v/v). This compound typically has an Rf value of 0.54 ± 0.04 in this system [1].
  • Pooling and Concentration: Pool all fractions containing pure this compound and concentrate them under reduced pressure to obtain the solid compound.

The following workflow diagram outlines the key stages of this isolation and analysis process.

G Start Start: Crude Plant Extract Pack 1. Pack MPLC Column (Silica Gel Si60) Start->Pack Prep 2. Prepare Sample (Dry Loading Method) Pack->Prep Load 3. Load Sample onto Column Prep->Load Elute 4. Elute with Step Gradient (10% → 20% EA in Hexane) Load->Elute Collect 5. Collect Fractions (Monitor at ~230 nm) Elute->Collect TLC 6. Analyze by TLC (Rf 0.54 ± 0.04) Collect->TLC Decision Fraction Pure? TLC->Decision Decision->Collect No Pool 7. Pool Pure Fractions Decision->Pool Yes End End: Pure this compound Pool->End

References

erythrocentaurin solubility issues DMSO preparation

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin Overview and Handling

The table below summarizes the basic information available for this compound.

Property Description
Chemical Name This compound [1]
CAS Number 50276-98-7 [1]
Molecular Formula C₁₀H₈O₃ [1]
Molecular Weight 176.17 g/mol [1]
Reported Activities Antibacterial activity; concentration-dependent α-amylase inhibition (IC₅₀ 1.67 ± 0.28 mg/mL) [1]
Source Metabolite of Gentiopicroside (GPS) formed by intestinal flora or enzymatic hydrolysis [2]

Suggested General Preparation Protocol

For a research compound like this compound with unknown specific solubility, a standard approach involves preparing a concentrated stock solution in DMSO for subsequent dilution in aqueous buffers.

G Start Start: Prepare DMSO Stock Step1 1. Calculate mass needed for target concentration (e.g., 100 mM) Start->Step1 Step2 2. Weigh compound accurately Step1->Step2 Step3 3. Add dry DMSO to vial (Hygroscopic! Use anhydrous) Step2->Step3 Step4 4. Vortex and sonicate until solution is clear Step3->Step4 Step5 5. Check for precipitation or cloudiness after 1 hour Step4->Step5 Step6 Stock Solution Ready Step5->Step6 Troubleshoot Troubleshoot: - Sonication & gentle warming - Dilute for new concentration - Check solvent purity Step5->Troubleshoot If Undissolved

Frequently Asked Questions & Troubleshooting

  • Q1: What is the maximum recommended concentration for DMSO stock solutions?

    • A: A common starting point is 10-100 mM. Always use the lowest concentration that allows for your experimental dosing. The final DMSO concentration in cell culture assays should typically be kept below 0.1-1.0% to avoid cytotoxicity.
  • Q2: My this compound solution precipitates upon dilution into aqueous buffer. How can I resolve this?

    • A: This is a common issue. Potential solutions include:
      • Gradual Dilution: Perform a step-wise dilution. First, mix the DMSO stock with a small volume of a miscible solvent like ethanol or PEG 300, then dilute this mixture into your aqueous buffer.
      • Sonication: Briefly sonicate the solution immediately after dilution.
      • Solubilizing Agents: Incorporate low concentrations of solubilizing agents like cyclodextrins or surfactants (e.g., 0.01% Tween-80) in your aqueous buffer [3].
  • Q3: How should I store this compound and its DMSO stock solutions?

    • A:
      • Powder: Store at -20°C for long-term stability [1].
      • DMSO Stock Solutions: Aliquot into small, single-use vials to avoid freeze-thaw cycles. Store at -80°C for maximum stability. For short-term use (a few weeks), storage at -20°C may be acceptable.
  • Q4: The compound seems unstable in solution. What can I do?

    • A: this compound is a known metabolite and may have limited stability in solution [2].
      • Fresh Preparation: Prepare fresh DMSO stock solutions immediately before each experiment.
      • Stability Testing: Monitor the stability of your stock solution over time using analytical methods like HPLC.
      • Inert Atmosphere: For compounds sensitive to oxidation, consider preparing solutions under an inert gas like nitrogen or argon.

References

Erythrocentaurin Biotransformation & Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information from recent studies on gentiopicrin biotransformation, which is directly relevant to erythrocentaurin production.

Aspect Key Findings & Relevance to Low Yield Experimental Context / Methodology

| Metabolic Pathway [1] | Gentiopicrin is rapidly metabolized by intestinal bacteria via hydrolysis, reduction, and dehydration. Six metabolites were identified, with this compound being a key intermediate. Low yield may stem from rapid downstream conversion into other metabolites (G-M4, G-M5, G-M6). | Source: Rat intestinal bacteria. Incubation: Anaerobic medium, 37°C. Analysis: HPLC, LC/MSn-IT-TOF, NMR. Observation: 70% of gentiopicrin remained at 30 min; 0% remained at 60 min. | | Microbial Biotransformation [2] | Endophytic fungus Penicillium crustosum can biotransform gentiopicroside (a compound analogous to gentiopicrin) into a range of metabolites. This suggests that screening for specific microbial strains with high β-glucosidase activity could be a strategy to improve the initial hydrolysis step. | Source: Endophytic fungus Penicillium crustosum. Analysis: UPLC/Q-TOF MS, NMR. Key Enzyme: Assayed β-glucosidase activity using p-nitrophenyl-β-d-glucopyranoside. | | Isolation & Analysis [3] | A rapid, preparative isolation method for this compound was established, achieving high purity (~97%). This downstream purification protocol can help maximize the recovery of this compound from a complex biotransformation mixture. | Source: Plant Enicostemma littorale. Isolation: Medium-Pressure Liquid Chromatography (MPLC) on a Si60 column. Elution: Step gradient of 10-20% ethyl acetate in n-hexane. Analysis & Bioassay: HPTLC for estimation; α-amylase inhibition assay. |

Proposed Troubleshooting Workflow

Based on the gathered information, low yield likely results from inefficiencies in the initial hydrolysis or rapid further metabolism of this compound. The following workflow visualizes a systematic approach to diagnose and resolve this issue.

G cluster_diagnosis Diagnosis Phase cluster_solutions Solution Strategies Start Low this compound Yield A Analyze Reaction Mixture Start->A B Identify which stage is the bottleneck A->B C1 Low Gentiopicrin Conversion? B->C1 C2 Low this compound Accumulation? B->C2 D1 Optimize Initial Hydrolysis C1->D1 D2 Control Downstream Metabolism C2->D2 S1 Strain Selection: Screen for high β-glucosidase activity D1->S1 S2 Enzyme Conditions: Optimize pH, temperature, co-factors D1->S2 E Implement, Monitor, and Re-analyze S1->E S2->E S3 Process Engineering: Control reaction time to prevent further reduction/dehydration D2->S3 S4 Inhibit Competing Pathways: Explore specific enzyme inhibitors D2->S4 S3->E S4->E

Detailed Experimental Protocols

To implement the troubleshooting strategies, here are detailed methodologies based on the literature.

Protocol for Screening Microbial Biotransformation Systems [2]

This protocol is useful for finding a more efficient biological catalyst.

  • Key Steps:
    • Strain Screening: Inoculate potential microbial strains (e.g., endophytic fungi, intestinal bacteria) in a suitable liquid growth medium.
    • Substrate Addition: Add gentiopicrin substrate to the culture and incubate under optimal conditions (e.g., 37°C, with shaking for aerobic cultures or anaerobic conditions for gut bacteria).
    • Time-Course Sampling: Withdraw samples at regular intervals (e.g., 0, 30, 60, 120 min).
    • Metabolite Analysis: Quench the reaction and analyze samples using HPLC or LC-MS to monitor the depletion of gentiopicrin and the appearance of this compound and other metabolites.
  • β-Glucosidase Activity Assay: To prescreen strains, use a colorimetric assay with p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. Measure the release of p-nitrophenol spectrophotometrically at 400 nm [2].
Protocol for Time-Course Monitoring of Biotransformation [1]

This is critical for identifying the optimal harvest time to maximize yield before this compound is further metabolized.

  • Key Steps:
    • Set up the biotransformation reaction with your chosen system (e.g., intestinal bacteria mixture in anaerobic medium at 37°C).
    • Quench Multiple Samples: At precise time points (e.g., 0, 15, 30, 60, 120, 180 min), take a sample and immediately quench it (e.g., with an organic solvent like methanol).
    • Sample Preparation: Centrifuge the quenched samples to remove proteins or cells. Analyze the supernatant.
    • HPLC Analysis: Inject the cleaned-up samples onto an HPLC system. Monitor the peak areas of gentiopicrin and this compound over time to construct a degradation/formation curve [1].

Advanced Tools & Future Directions

For ongoing research, leveraging modern computational tools can significantly enhance efficiency.

  • Use Biotransformation Prediction Software: Tools like enviPath can predict potential microbial biotransformation pathways and products. This allows researchers to anticipate side products and design strategies to minimize their formation [4].
  • Employ Automated Data Analysis: In complex mixtures, using automated high-throughput data analysis workflows can rapidly identify major biotransformation species, drastically reducing analysis time from days to hours [5].

References

erythrocentaurin analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Primary Analytical Challenge Identified

Research on Gentiana purpurea roots indicates that the detection of erythrocentaurin is highly dependent on the sample preparation technique [1]. The study found that:

  • This compound was detected when the plant roots were added to cold water before boiling. This suggests the compound may be a product of enzymatic degradation of other constituents (like gentiopicrin) during the slow temperature ramp-up [1].
  • This compound was not detected in preparations where the roots were added directly to boiling water, or when extracted with acetic acid or alcohol [1].

This points to a significant sample preparation challenge: the potential for artifactual formation of this compound during analysis if methods do not properly control for enzymatic activity.

Analytical Techniques for Related Compounds

While specific methods for this compound are limited, several studies successfully analyze related secoiridoid glycosides (such as gentiopicroside and swertiamarin) from the same plant family using chromatographic techniques. These can serve as a starting point for method development.

The table below summarizes the analytical methods used in these related studies:

Compound Analyzed Sample Type Analytical Technique Key Technique Details Source
Gentiopicrin, etc. Herbal Preparation HPLC-DAD Used to compare yields from different extraction methods. [1]
Gentiopicroside, Swertiamarin Beagle Dog Plasma UHPLC-MS/MS LC: Acquity UPLC BEH amide column; MS: Negative ion mode, MRM. [2]
Gentiopicroside, Swertiamarin Rat Plasma LC-MS/MS LC: C18 column; MS: Positive ion mode, Multiple Reaction Monitoring (MRM). [3]

Proposed Workflow for Method Development

Given the challenges, here is a logical workflow to guide your initial method development and validation for this compound. This diagram outlines the key stages and decision points:

erythrocentaurin_workflow Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep InhibitEnzymes Deactivate Enzymes: - Add to boiling solvent - Use alcoholic solvents SamplePrep->InhibitEnzymes ScreenMethods Screen Analytical Methods (e.g., HPLC-DAD, LC-MS) InhibitEnzymes->ScreenMethods Validate Method Validation ScreenMethods->Validate End Validated Method Validate->End

Troubleshooting FAQs

Based on the identified challenge, here are some anticipated frequently asked questions:

Q: Why is my this compound yield inconsistent between sample batches? A: Inconsistency is likely due to variable enzymatic activity during sample preparation. Ensure a consistent and rigorous method to deactivate enzymes, such as immediately immersing the sample in boiling solvent or using alcoholic extraction solvents from the start [1].

Q: I cannot detect this compound in my samples. What could be wrong? A: First, verify your sample preparation technique. If you are using a method that deactivates enzymes (like adding material to boiling solvent), this compound may not be formed as an artifact. Its absence could indicate a true low concentration, and you may need to check the method's Limit of Detection (LOD). Confirm that your analytical method (e.g., LC-MS) is optimized for the specific mass transitions of this compound [1] [2] [3].

Q: What validation parameters should I prioritize? A: Given the potential for the compound to be an artifact, specificity is paramount to ensure your method is truly measuring this compound and not a co-eluting compound. Furthermore, precision (repeatability) and accuracy (through spike/recovery studies) are critical to demonstrate that your method is reliable and not influenced by sample matrix effects [4].

References

erythrocentaurin degradation prevention techniques

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin Overview

Property Description
Chemical Identity A metabolite and degradation product of secoiridoid glucosides like gentiopicroside (gentiopicrin) and swertiamarin [1] [2].
Formation Pathway Produced through enzymatic hydrolysis (by β-glucosidases or intestinal flora) or acid hydrolysis of its parent glucosides [3] [1].
Key Instability Factor Forms as an unstable aglycone (non-glycosylated form) that readily undergoes further isomerization, reduction, and oxidation [1].
Stability Observations Relatively unstable; one study noted it was not previously identified in plants due to "high instability and limitations of the analytical methods" [3].

The following diagram illustrates the primary formation pathway of this compound from its precursor compounds:

erythrocentaurin_pathway Gentiopicroside Gentiopicroside Hydrolysis Hydrolysis Gentiopicroside->Hydrolysis Acidic or Enzymatic Swertiamarin Swertiamarin Swertiamarin->Hydrolysis Acidic or Enzymatic Unstable_Aglycone Unstable_Aglycone Hydrolysis->Unstable_Aglycone This compound This compound Unstable_Aglycone->this compound Isomerization

Suggested Experimental & Troubleshooting Approaches

Since established prevention techniques are not documented, your research efforts should focus on controlling the factors that drive the formation and degradation processes. Here are some key questions and methodological approaches to guide your experimentation.

Key Questions for Your Troubleshooting Guide
  • Q1: How does pH affect this compound stability in my solution?
    • Action: Conduct stability tests across a range of pH buffers (e.g., from pH 3 to 9) and monitor this compound concentration over time using HPLC or LC-MS.
  • Q2: Can I prevent its formation by inhibiting hydrolysis?
    • Action: If working with parent glucosides, experiment with conditions that minimize hydrolysis. This could include using lower temperatures, controlling pH away from the optimal range for β-glucosidase activity, or using enzyme inhibitors.
  • Q3: What is the impact of temperature and storage solvents on its shelf-life?
    • Action: Perform a systematic study storing this compound at different temperatures (e.g., 4°C, -20°C, -80°C) and in different solvents. Analyze samples periodically to determine degradation rates.
  • Q4: Is my analytical method itself causing degradation?
    • Action: Review your sample preparation and LC-MS method conditions. Ensure they are not highly acidic or basic, and keep samples cooled during analysis to minimize on-degradation.
Proposed Workflow for Developing Stability Protocols

To build your own robust data on preventing degradation, you can follow this experimental workflow:

troubleshooting_workflow Start Identify Stability Factors Step1 Design Experiments: - pH Buffers - Temperatures - Solvents - Additives Start->Step1 Step2 Incubate Samples (Use controlled stability chambers) Step1->Step2 Step3 Analyze with HPLC/LC-MS at Time Points (t0, t1, t2...) Step2->Step3 Step4 Calculate Degradation Rate (k) and Half-life (t1/2) Step3->Step4 Step5 Optimize & Validate Best Conditions Step4->Step5

Research Directions & Alternative Strategies

Given the inherent instability of this compound, you might also consider these alternative strategies:

  • Focus on the Stable Precursors: Instead of storing this compound itself, consider working with the stable precursor glucosides like gentiopicroside and generating this compound in situ as needed for your experiments [1].
  • Investigate Stabilizing Formulations: Explore the use of cyclodextrins or other complexing agents that can form inclusion complexes with small molecules, potentially shielding them from degradation.
  • Monitor Degradation Products: Use techniques like UPLC/Q-TOF MS to identify the specific degradation products of this compound in your system. Knowing the end products can provide clues about the degradation mechanism (e.g., oxidation, polymerization) [1].

References

erythrocentaurin scale-up isolation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Detailed Issue Proposed Solution & Experimental Protocol Key Parameters & Data

| Low or Inconsistent Yield | Erythrocentaurin (ECR) is often a metabolite or degradation product rather than a primary extract. Its formation depends on the enzymatic hydrolysis of parent compounds like swertiamarin or gentiopicrin by β-glucosidase [1] [2] [3]. | 1. Source Material Preparation: Do not add plant material to cold water. Instead, introduce it directly to boiling water or a high-alcohol content solvent to denature enzymes [4].

2. Controlled Hydrolysis: Incubate the primary extract (e.g., from Enicostemma littorale) with a source of β-glucosidase, such as a preparation from intestinal bacteria or a commercial enzyme [2]. | - ECR detected when roots were added to cold water (enzymatic activity), but not detected when added to boiling water or alcohol [4].

  • Hydrolysis of swertiamarin is facilitated by bacterial β-glucosidase [3]. | | Difficulty in Purification | Scaling up the separation of ECR from complex crude plant extracts can be inefficient with standard chromatography. | Use Medium-Pressure Liquid Chromatography (MPLC): A reported method can process 20 grams of material in under 3 hours with high purity [5].

Experimental Protocol:

  • Column: 70 × 460 mm Si60 (silica gel).
  • Mobile Phase: Step gradient from 10% to 20% ethyl acetate in n-hexane.
  • Purity: ≈ 97%
  • Recovery: 87.77% [5]. | - Purity: ≈ 97%
  • Recovery: 87.77%
  • Processing Capacity: 20 g in <3 h [5]. | | Analysis and Quantification | How to accurately estimate ECR content in extracts and fractions for quality control during scale-up. | Use High-Pressure Thin-Layer Chromatography (HPTLC): A validated method allows for precise quantification [5].

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.
  • Mobile Phase: Toluene/ethyl acetate/formic acid (80:18:2 v/v/v).
  • Detection: Densitometry at 230 nm.
  • Rf: 0.54 ± 0.04.
  • Linearity: 200-1500 ng/band (correlation coefficient 0.994).
  • LOD/LOQ: ≈60 ng/band and ≈180 ng/band, respectively [5]. | - Rf: 0.54 ± 0.04
  • Linearity Range: 200-1500 ng/band
  • LOD: ~60 ng/band
  • LOQ: ~180 ng/band [5]. |

Metabolic Pathways and Workflows

Understanding the origin of this compound is crucial for troubleshooting its production. The following diagrams illustrate its metabolic pathway and a recommended experimental workflow.

G A Iridoid Glycosides (e.g., Swertiamarin, Gentiopicrin) B Hydrolysis by β-Glucosidase A->B C Unstable Aglycone B->C D Spontaneous Rearrangement C->D E This compound (ECR) D->E

Diagram 1: Metabolic Pathway to this compound. This compound is not a primary plant constituent but is formed from the hydrolysis of parent iridoid glycosides by enzymes such as bacterial β-glucosidase [1] [2] [3].

G Start Start with Plant Material Step1 1. Denature Enzymes (Add to boiling solvent) Start->Step1 Step2 2. Extract Primary Glycosides (e.g., with methanol) Step1->Step2 Step3 3. Controlled Hydrolysis (Incubate with β-glucosidase) Step2->Step3 Step4 4. Scale-up Purification (Use MPLC protocol) Step3->Step4 Step5 5. Quality Control (HPTLC analysis) Step4->Step5 End Final Product: Purified this compound Step5->End

Diagram 2: Recommended Workflow for ECR Isolation. This workflow emphasizes critical steps for a successful scale-up: denaturing native enzymes to prevent inconsistency, followed by a controlled hydrolysis step to convert primary glycosides into this compound before purification [5] [4] [2].

Key Takeaways for Scale-Up

  • Focus on a Controlled Hydrolysis Step: Relying on the plant's native enzymes leads to inconsistency. Introducing a dedicated, controlled enzymatic hydrolysis after initial extraction is a more reliable and scalable strategy for producing this compound [4] [2].
  • Employ Efficient Chromatography: For purification at the tens-of-grams scale, MPLC is a robust and efficient method that provides high purity and good recovery in a short time [5].
  • Validate with HPTLC: The HPTLC method is a cost-effective and reliable way to quickly estimate ECR content in various fractions during the development and optimization of your isolation process [5].

References

erythrocentaurin vs other alpha-amylase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Alpha-Amylase Inhibitors

The table below summarizes key characteristics of erythrocentaurin and other types of alpha-amylase inhibitors based on current research findings.

Inhibitor Source / Type Reported IC₅₀ / Efficacy Key Characteristics
This compound Natural metabolite from Enicostemma littorale [1] [2] 1.67 ± 0.28 mg/mL [1] Iridoid-derived metabolite; formed by gut microbiota metabolism of gentiopicrin [2].
Phase 2 (White Bean Extract) Natural glycoprotein from Phaseolus vulgaris [3] Clinical weight loss & reduced post-prandial glucose [3] Proprietary, heat-labile glycoprotein; acts as a "carb blocker" [3].
Phyllanthus amarus (Ethanol Extract) Natural plant extract [4] 36.05 ± 4.01 μg/mL [4] Whole plant extract; activity likely from a mix of bioactive compounds [4].
Acarbose (Pharmaceutical Drug) Synthetic / Microbial [5] [3] 83.33 ± 0.34 μg/mL (in one assay against porcine enzyme) [4] Potent pharmaceutical drug; inhibits both α-amylase and α-glucosidase [5] [3].
2-Aroyl-3-arylquinoline (e.g., Compound 122) Synthetic small molecule [6] 1.49 ± 0.10 μM [6] High-potency synthetic inhibitor; illustrates potential of designed small molecules [6].

Experimental Data and Methodologies

Understanding the experimental context is crucial for interpreting the data in the table above.

  • In Vitro α-Amylase Inhibition Assay: A standard protocol involves incubating the inhibitor with α-amylase enzyme (e.g., from porcine pancreas) before adding a starch substrate. The reaction is stopped, and the amount of undigested starch is measured spectrophotometrically. The percentage inhibition is calculated, and the IC₅₀ (concentration that inhibits 50% of enzyme activity) is determined [7] [4].
  • This compound Isolation and Testing: In the cited study, this compound was isolated from Enicostemma littorale using medium-pressure liquid chromatography. Its α-amylase inhibitory activity was then evaluated, showing concentration-dependent inhibition with a calculated IC₅₀ [1]. Its activity is linked to its origin as a gut bacterial metabolite of gentiopicrin [2].
  • Mechanism of Plant Proteinaceous Inhibitors: Many plant-based inhibitors, like the one in white bean, are "substrate-like" proteins that physically block the active site of the α-amylase enzyme, preventing starch from binding [6] [8] [3].

The following diagram illustrates the general workflow for evaluating alpha-amylase inhibitors, from natural compound to activity verification.

G start Start: Natural Product Source A Compound Isolation & Purification (e.g., Chromatography) start->A B In Vitro Assay A->B C1 Incubate inhibitor with α-amylase enzyme B->C1 C2 Add starch substrate C1->C2 C3 Stop reaction & measure products C2->C3 D Calculate % Inhibition and IC₅₀ C3->D E Verify α-Amylase Inhibitory Activity D->E

Research Implications and Future Directions

The data indicates distinct profiles for each inhibitor:

  • This compound is a novel active metabolite with demonstrated in vitro activity, but its relatively high IC₅₀ suggests lower potency compared to other compounds [1]. Its formation via gut microbiota is a crucial area for further study on its in vivo efficacy [2].
  • Plant-Derived Inhibitors like Phase 2 show proven clinical efficacy for weight and glucose management, representing a more developed natural product approach [3].
  • Synthetic Molecules exhibit high potency in early research, highlighting the potential for rational drug design [6].

A significant research gap is the absence of studies directly comparing these inhibitors under identical experimental conditions. Future work should focus on:

  • Standardized head-to-head comparisons of efficacy and mechanism.
  • In vivo and clinical studies for promising natural compounds like this compound.
  • Detailed structural analysis of inhibitor-enzyme interactions.

References

erythrocentaurin IC50 comparison antidiabetic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative IC50 Data of Antidiabetic Compounds

The table below summarizes the key quantitative data found in the search results for different compounds and their targets relevant to diabetes management.

Compound Name Target / Assay IC50 Value Experimental Model Citation
Erythrocentaurin α-amylase inhibition 1.67 ± 0.28 mg/mL In vitro assay [1]
Quercitrin α-glucosidase inhibition 7.6 µg/mL In vitro assay [2]
Gallic Acid α-glucosidase inhibition 8.2 µg/mL In vitro assay [2]
Quercetin AGEs inhibition (non-oxidative assay) 0.04 mg/mL In vitro assay [2]
Quercitrin AGEs inhibition (non-oxidative assay) 0.05 mg/mL In vitro assay [2]
Quercetin AGEs inhibition (oxidative assay) 0.051 mg/mL In vitro assay [2]
Chlorogenic Acid HBV DNA replication (as a proxy for antiviral/ metabolic activity) 5.5 µM HepG 2.2.15 cell line [3]

Experimental Protocol Details

For the key assays mentioned above, here are the methodologies gathered from the search results:

  • α-Amylase Inhibition Assay (Relevant to this compound): The search results confirm that this compound exhibits "concentration-dependent α-amylase inhibition," but the specific detailed experimental protocol (such as reagent concentrations, incubation times, temperature) was not provided in the available articles [1].
  • α-Glucosidase Inhibition Assay: The molecular docking studies for α-glucosidase inhibition were performed using the transcriptional regulator 3TOP. Compounds like quercetin showed high binding affinity, forming multiple hydrogen bonds with residues such as Pro686, Trp685, and Glu682 [2].
  • AGEs (Advanced Glycation End-products) Inhibition Assay: The activity was evaluated using both non-oxidative and oxidative assays. In the non-oxidative assay, BSA was incubated with fructose for 7 days, while the oxidative assay involved incubating BSA with glucose for 3 weeks. The formation of AGEs was measured by evaluating fluorescence [2].
  • Cell-Based Anti-HBV Assay: The anti-HBV activity of compounds like chlorogenic acid was tested in vitro using the HepG 2.2.15 cell line, which constitutively expresses HBV. The secretions of HBsAg, HBeAg, and HBV DNA replication were measured to determine the inhibitory effects and selectivity index (SI) [3].

Origin and Testing Workflow of this compound

This compound is a metabolite derived from secoiridoid glucosides found in plants from the Gentianaceae family. The following diagram outlines its origin and the general workflow for assessing its antidiabetic potential.

G node_start Plant Source: Gentianaceae Family node_step1 Precursor Compounds: Swertiamarin, Gentiopicrin node_start->node_step1 node_step2 Hydrolysis (via β-glucosidase or acids) node_step1->node_step2 node_erythro Metabolite: this compound node_step2->node_erythro node_assay In Vitro Bioactivity Assay node_erythro->node_assay node_target1 Target: α-amylase enzyme node_assay->node_target1 node_readout1 Measurement of IC50 node_target1->node_readout1

Interpretation and Research Considerations

  • Data Gap Notice: The current data is insufficient for a direct, like-for-like comparison of this compound against the other listed compounds. A robust comparison would require IC50 values for all compounds tested in the same assay (e.g., α-amylase inhibition) under identical experimental conditions.
  • Mechanistic Context: The antidiabetic potential of the compared compounds arises from different mechanisms. While this compound and Acarbose (a common drug) target α-amylase, compounds like Quercitrin and Gallic acid are more potent against α-glucosidase. Flavonoids like Quercetin also show strong activity in inhibiting AGEs, which are linked to diabetic complications [2].
  • Bioavailability Consideration: It's noteworthy that this compound is a metabolite of secoiridoid glucosides like swertiamarin and gentiopicroside. These parent compounds are often poorly bioavailable but are metabolized by intestinal flora into active compounds such as this compound, which may then exert the observed biological effects [4] [5] [6].

References

Available Experimental Data for Erythrocentaurin

Author: Smolecule Technical Support Team. Date: February 2026

The key parameters for the analysis of erythrocentaurin, as established in one research paper, are summarized in the table below.

Parameter Specification / Value
Plant Source Enicostemma littorale [1]
Stationary Phase Silica gel 60 F(_{254}) HPTLC plates [1]
Mobile Phase Toluene / Ethyl acetate / Formic acid (80:18:2, v/v/v) [1]
Detection Wavelength 230 nm [1]
Rf Value 0.54 ± 0.04 [1]
Linearity Range 200 - 1500 ng per band [1]
Correlation Coefficient 0.99417 [1]
Limit of Detection (LOD) ~60 ng per band [1]
Limit of Quantification (LOQ) ~180 ng per band [1]
Application Estimation in plant extracts and fractions [1]

This method was used to estimate this compound content after its isolation using Medium-Pressure Liquid Chromatography (MPLC). The isolated compound was also evaluated for α-amylase inhibitory activity (IC₅₀ 1.67 ± 0.28 mg/mL), relevant to antidiabetic research [1].

Reference HPTLC Validation Framework

A full method validation requires testing additional parameters. The table below outlines standard validation criteria, with examples from a fully validated HPTLC method for swertiamarin, another compound found in Enicostemma littorale [2]. This can serve as a guide for the validation work you would need to perform for this compound.

Validation Parameter Typical Guideline Example from Swertiamarin HPTLC Method
Accuracy (Recovery) Comparison to reference standard or spiking study [3] Mean recovery: 97.69% - 100.03% [2]
Precision Intra-day & Inter-day RSD (Relative Standard Deviation) [3] Intra-day RSD: ≤1.42%; Inter-day RSD: ≤1.83% [2]
Specificity Ability to distinguish analyte from other components [3] Specific, compact band with no interference from extract matrix [2]
Robustness Deliberate variations in method conditions [3] Method is described as "robust and reliable" [2]

Workflow for HPTLC Method Development and Validation

The process of developing and validating an HPTLC method involves several key stages, from initial setup to final analysis. The diagram below illustrates this workflow, integrating the specific parameters for this compound where available.

Suggestions for Further Research

Given the limited specific data, here are suggestions for your work:

  • Cross-Reference with Related Compounds: Use the detailed parameters from the swertiamarin validation [2] as a starting point for designing your own validation study for this compound.
  • Explore Broader Literature: The current search did not yield multiple independent HPTLC methods for this compound. A deeper literature review in specialized scientific databases may be necessary.
  • Focus on Isolation: Since the available HPTLC method is for estimation, the initial isolation of pure this compound from Enicostemma littorale using Medium-Pressure Liquid Chromatography (MPLC) is a critical first step [1].

References

erythrocentaurin antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of Erythrocentaurin

This compound is a metabolite of gentiopicroside, a secoiridoid found in plants from the Gentianaceae family [1]. The table below summarizes its documented antibacterial activity.

Bacterial Strain Reported Activity Context and Notes
Various Gram-positive and Gram-negative bacteria Antibacterial and antifungal activities [1] General activity noted in a review; specific quantitative data (e.g., MIC) not provided for this compound itself.

Experimental Insights from Related Compounds

While direct data on this compound is sparse, research on its parent compounds (swertiamarin and gentiopicroside) provides relevant context for its potential mechanisms and research methodologies.

  • Metabolic Pathway: this compound is not typically a primary plant extract but a metabolic product. It is formed from gentiopicroside after oral administration. The compound is first hydrolyzed by intestinal β-glucosidase to an unstable aglycone, which then isomerizes into metabolites including this compound [1].
  • Enhanced Bioactivity: Studies suggest that this compound may have higher bioactivity than its parent compound. One study reported that the hepatoprotective activity of gentiopicroside metabolites (including this compound) was higher than that of gentiopicroside itself [1].

The following diagram illustrates the metabolic transformation from parent compounds to this compound:

G Plant Source (Gentianaceae) Plant Source (Gentianaceae) Gentiopicroside (GPS) Gentiopicroside (GPS) Plant Source (Gentianaceae)->Gentiopicroside (GPS) Extraction Unstable Aglycone Unstable Aglycone Gentiopicroside (GPS)->Unstable Aglycone Hydrolysis by β-glucosidase This compound This compound Unstable Aglycone->this compound Isomerization Antibacterial/Antifungal Activity Antibacterial/Antifungal Activity This compound->Antibacterial/Antifungal Activity Enhanced Hepatoprotective Activity Enhanced Hepatoprotective Activity This compound->Enhanced Hepatoprotective Activity

Research Recommendations

Given the scarcity of direct comparative data, you may need to pursue these avenues to develop a comprehensive guide:

  • Explore Specialized Databases: Directly query scientific databases like SciFinder, Reaxys, or PubMed for "this compound" and specific bacterial strains to find primary research articles that may contain unpublished MIC/MBC data.
  • Broaden the Scope: Consider comparing the well-documented antibacterial activities of swertiamarin and gentiopicroside, for which quantitative data is more readily available [2] [3]. This would provide a stronger foundation for a comparison guide.
  • Investigate Mechanisms: Focus on the shared mechanism of action. As a secoiridoid derivative, this compound's activity likely involves membrane disruption, a common trait for this class of compounds that could form a basis for comparison [4] [5].

References

erythrocentaurin swertiamarin metabolite activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Activity Comparison

Swertiamarin is a seco-iridoid glycoside that undergoes extensive metabolism in vivo. The diagram below illustrates its major metabolic pathways and the activity of its key metabolites.

G compound Swertiamarin (Prodrug) enzyme Bacterial β-glucosidase compound->enzyme Hydrolysis (in intestine) aglycone Unstable Aglycone enzyme->aglycone erythrocentaurin This compound (ECR) Anti-inflammatory aglycone->this compound Spontaneous conversion ammonia Reaction with Ammonia aglycone->ammonia hmio 3,4-dihydro-5-(hydroxymethyl) isochroman-1-one (HMIO) This compound->hmio Reduction (liver/intestinal bacteria) gentianine Gentianine ammonia->gentianine gentiandiol Gentiandiol Hepatoprotective (NAFLD) gentianine->gentiandiol Hepatic conversion

The table below summarizes the key activities and experimental data for these metabolites.

Metabolite Core Pharmacological Activities Experimental Models & Key Findings

| This compound (ECR) [1] [2] | Anti-inflammatory: Primary documented activity. | Model: Animal inflammation model [1]. Finding: Metabolite isolated from Aspergillus niger biotransformation of swertiamarin showed higher anti-inflammatory activity than the parent compound [1]. | | | | Model: In vivo rat study [2]. Finding: Successfully detected in rat plasma after oral swertiamarin administration; reached max plasma concentration of ~426 ng/mL at 2 hours (200 mg/kg dose) [2]. | | (R)-Gentiandiol [3] | Hepatoprotective (NAFLD): Primary documented activity. | Model: High-fat diet-fed rat model of NAFLD, 12-week treatment [3]. Finding: Reversed metabolic disturbances, reduced serum ALT, AST, TC, TG, LDL-C, and MDA; elevated HDL-C and antioxidant enzymes (SOD, GPx). Efficacy was dose-dependent [3]. | | (S)-Gentiandiol [3] | Hepatoprotective (NAFLD): Lack of efficacy. | Model: High-fat diet-fed rat model of NAFLD, 12-week treatment [3]. Finding: Exhibited no therapeutic efficacy in the same model where (R)-Gentiandiol was effective [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

Protocol 1: Anti-inflammatory Activity of this compound

This protocol is based on the biotransformation of swertiamarin and subsequent activity testing [1].

  • Biotransformation: Swertiamarin (approx. 80% purity) is fermented with Aspergillus niger CICC 2169 for 5 days.
  • Metabolite Isolation: The broth is extracted with chloroform. Metabolites are isolated and purified using semi-preparative HPLC.
  • Activity Testing: The anti-inflammatory activity of the isolated this compound is evaluated in vivo (specific animal inflammation model not detailed in the abstract) and compared to the parent swertiamarin.
Protocol 2: Hepatoprotective Activity of (R)-Gentiandiol in NAFLD

This protocol uses a standard high-fat diet-induced rat model [3].

  • Animal Model: Rats are fed a high-fat diet for 12 weeks to induce NAFLD.
  • Treatment: The model is treated with (R)-Gentiandiol, (S)-Gentiandiol, swertiamarin, or a positive control (silybin) for the 12-week period.
  • Assessment:
    • Biochemical Analysis: Measurement of serum markers (ALT, AST, TC, TG, LDL-C, HDL-C) and oxidative stress markers (MDA, SOD, GPx).
    • Histopathological Examination: Liver tissue is examined to evaluate fat accumulation and damage.
    • Metabolomics: An untargeted UPLC-Q-TOF/MS analysis of serum is performed to identify and quantify differential biomarkers and pathway enrichment.

Key Insights for Researchers

  • Swertiamarin as a Prodrug: The parent compound has low oral bioavailability and is often considered a prodrug [4] [5]. Its therapeutic effects are largely dependent on its conversion to active metabolites like this compound and gentiandiol [2].
  • Stereoselective Activity: The dramatic difference in efficacy between (R)- and (S)-Gentiandiol highlights the critical importance of stereochemistry in drug metabolism and activity [3]. This must be considered in drug design.
  • Multiple Metabolites, Multiple Activities: Swertiamarin's metabolism produces different compounds that are responsible for its diverse pharmacological profile. This compound is linked to anti-inflammatory effects [1], while (R)-Gentiandiol is specifically active against NAFLD [3].

References

erythrocentaurin different plant source comparison

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin: Plant Source Comparison

The table below summarizes the key information on plant sources, isolation methods, and experimentally observed bioactivities of this compound.

Plant Source Family Part Used Isolation & Analysis Methods Reported Bioactivities (Experimental Data) Key Citations
Enicostemma littorale (Syn. E. hyssopifolium) Gentianaceae Not Specified MPLC, HPTLC [1] α-Amylase Inhibition: IC50 1.67 ± 0.28 mg/mL [1]. [2] [1]
Swertia lawii Gentianaceae Not Specified Information limited in search results. Information limited in search results. [2] [3]
Centaurium umbellatum (Syn. Erythraea centaurium) Gentianaceae Not Specified Hydrolysis of swertiamarin and erytaurin with emulsin [4]. Bitter Tonic: Traditionally used as a bitter tonic [4]. [4]
Swertia japonica Gentianaceae Not Specified Information limited in search results. Information limited in search results. [4]

Experimental Protocols and Bioactivity Data

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

Isolation and Quantification from Enicostemma littorale

A 2015 study detailed a rapid method for isolating and quantifying this compound [1].

  • Preparative Isolation: The ethyl acetate fraction of the plant was used. Isolation was performed using Medium-Pressure Liquid Chromatography (MPLC) on a Si60 column with a step gradient of 10% to 20% ethyl acetate in n-hexane. This method processed 20g of material in under 3 hours with a purity of ≈97% and a recovery of 87.77% [1].
  • Quantification & Purity Analysis: Estimation of this compound was carried out by High-Performance Thin-Layer Chromatography (HPTLC) on silica gel 60 F₂₅₄ plates. The mobile phase was toluene/ethyl acetate/formic acid (80:18:2 v/v/v), with densitometric analysis at 230 nm (Rf 0.54 ± 0.04). The method was linear between 200-1500 ng/band, with an LOD of 60 ng/band and an LOQ of 180 ng/band [1].
  • α-Amylase Inhibition Assay: The inhibitory activity was tested against α-amylase. This compound exhibited concentration-dependent inhibition, with a reported IC₅₀ value of 1.67 ± 0.28 mg/mL. This suggests a potential application in managing blood sugar levels [1].
Other Reported Biological Activities
  • Antibacterial Activity: this compound is reported to possess antibacterial properties, though specific experimental details (test organisms, MIC values) are not provided in the search results [5].
  • Hepatitis B Virus (HBV) Inhibition: One supplier source cites this compound as a "new class of hepatitis B virus inhibitor," referencing a 2015 study (PMID: 25737009). The same source reports a cytotoxicity (CC50) value of 1.76 mM in HepG2 2.2.15 cells after 72 hours, determined by an MTT assay [6].

Research Workflow for Isolation and Bioactivity Screening

The following diagram illustrates the integrated workflow for the extraction, analysis, and bioactivity testing of this compound from plant material, as demonstrated in the study on Enicostemma littorale [1].

Start Plant Material (Enicostemma littorale) A Extraction & Fractionation (Ethyl acetate fraction) Start->A B Purification (MPLC, Si60 column) A->B C Isolated Compound (this compound) B->C D Analysis & Quantification (HPTLC) C->D E Bioactivity Screening C->E F1 α-Amylase Inhibition Assay E->F1 F2 Cytotoxicity Assay (MTT, HepG2 cells) E->F2 F3 Antibacterial Assay E->F3 G Data Analysis (IC50, CC50 values) F1->G F2->G F3->G

Gaps in Current Research and Future Directions

The available data is insufficient for a direct, multi-faceted comparison of this compound from different plant sources. Key limitations include:

  • Lack of Comparative Data: Most studies focus on a single plant species. There is a notable absence of side-by-side comparisons of yield, efficiency of extraction, or relative potency of this compound from different botanical sources [2] [1] [4].
  • Dated Information: The initial discovery of this compound in Enicostemma hyssopifolium and Swertia lawii is from 1974, and its methods may be outdated [2].
  • Incomplete Bioactivity Profiles: While some activities are reported for the compound itself, a full pharmacological profile—including mechanism of action, pharmacokinetics, and toxicity—is not available in the searched literature.

Future research should prioritize standardized protocols for extraction and quantification across multiple plant sources to enable a true comparative analysis. Further investigation into its mechanism of action for reported activities like HBV inhibition and α-amylase inhibition is also warranted.

References

Natural Erythrocentaurin: Sources, Isolation & Activity

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocentaurin is a natural product found in plants of the Gentianaceae family and can also be formed as a metabolite of other compounds within the body [1] [2] [3].

The table below summarizes the key information about its natural occurrence and properties.

Aspect Details
Natural Sources Primarily isolated from Enicostemma littorale and Swertia patens [1] [4].
Natural Form Exists naturally and is also a bacterial/metabolic derivative of Swertiamarin [2] [3].

| Chemical Properties | CAS No.: 50276-98-7 Molecular Formula: C10H8O3 Molar Mass: 176.16 g/mol Type: Coumarin [4]. | | Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, DMSO, and Acetone [4]. |

Isolation & Analysis of Natural this compound

A rapid and efficient preparative method for isolating this compound from Enicostemma littorale has been established using Medium-Pressure Liquid Chromatography (MPLC) [1].

The workflow for its isolation and quantification can be summarized as follows:

G start Start: Plant Material (Enicostemma littorale) extract Extract with Ethyl Acetate start->extract mplc Purify via MPLC (Si60 column, step gradient of 10-20% EtAc in n-hexane) extract->mplc isolate Isolate this compound (Purity ≈ 97%, Recovery 87.77%) mplc->isolate estimate Estimate via HPTLC (Toluene/Ethyl Acetate/Formic Acid mobile phase) isolate->estimate analyze Densitometric Analysis at 230 nm estimate->analyze result Result: Quantified This compound analyze->result

Key Experimental Protocols:

  • Isolation (MPLC): 20g of plant material can be processed in under 3 hours using a 70 x 460 mm Si60 column and a step gradient from 10% to 20% ethyl acetate in n-hexane [1].
  • Quantification (HPTLC): Analysis is performed on silica gel 60 F254 plates with a mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v). The compound appears at Rf 0.54 ± 0.04 and is quantified by densitometry at 230 nm. The method is linear between 200-1500 ng/band [1].

Biological Activity & Metabolic Pathway

This compound is not only isolated directly but also produced in the body from swertiamarin, another plant compound. The metabolic pathway and its direct biological activity are areas of research interest.

The diagram below illustrates its metabolic relationship with swertiamarin.

G SM Swertiamarin (Precursor) enzyme Hydrolysis by β-Glucosidase (in intestine/bacteria) SM->enzyme aglycone Unstable Aglycone (Intermediate) enzyme->aglycone ECR This compound (ECR) aglycone->ECR HMIO Further Metabolite (HMIO) ECR->HMIO

The table below summarizes the known experimental data on its biological activity.

Biological Activity Experimental Data
α-Amylase Inhibition Exhibits concentration-dependent inhibition with an IC₅₀ of 1.67 ± 0.28 mg/mL [1] [4]. This suggests potential anti-diabetic properties.
Antibacterial Activity Reported to have antibacterial activity, though specific quantitative data (e.g., MIC values) against test organisms is not provided in the available sources [4].

Knowledge Gaps and Research Outlook

The current scientific literature reveals a clear focus on this compound as a natural product.

  • Synthetic Comparison Unavailable: I found no studies on the chemical synthesis, purity, yield, or cost-effectiveness of synthetically produced this compound. A comparison with a synthetic alternative is not feasible at this time.
  • Research Directions: Future work could focus on establishing efficient synthetic routes, comparing the biological activity and cost profiles of synthetic versus natural this compound, and conducting more in-depth pharmacological and toxicological studies.

References

erythrocentaurin pharmacokinetic comparison metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Comparison at a Glance

Compound Name Compound Type Primary Pharmacokinetic Characteristic Key Active Metabolites
Swertiamarin Secoiridoid Glycoside Rapid absorption, low oral bioavailability (e.g., ~10.3% in rats), short half-life (~1.1 h) [1] Gentianine, Erythrocentaurin [1]
Gentiopicroside (Gentiopicrin) Secoiridoid Glycoside Rapid absorption, low oral bioavailability, high first-pass metabolism [2] [3] This compound, Gentiopicral, and others [2] [4] [3]
This compound Metabolite (Dihydroisocoumarin) Data limited; known to be formed from parent compounds by intestinal bacteria [1] [2] Information limited; may be precursor to other compounds [2]

Metabolic Pathways and Experimental Insights

This compound is a crucial downstream product in the metabolism of secoiridoid glycosides. The metabolic pathway and key experimental findings are summarized below.

G ParentCompound Parent Secoiridoid Glycoside (e.g., Swertiamarin, Gentiopicroside) UnstableAglycone Unstable Aglycone (via β-glucosidase) ParentCompound->UnstableAglycone Hydrolysis This compound This compound UnstableAglycone->this compound Isomerization OtherMetabolites Other Metabolites (e.g., Gentianine, Gentiopicral) UnstableAglycone->OtherMetabolites Various Reactions IntestinalBacteria Intestinal Bacteria IntestinalBacteria->ParentCompound Primary Metabolism

Key Experimental Protocols

Researchers use specific protocols to study these metabolic transformations:

  • In Vitro Metabolism with Intestinal Bacteria: A common method involves incubating the parent compound (like gentiopicroside) with intestinal bacteria (e.g., from rat colon contents) in an anaerobic medium at 37°C [2] [5]. Metabolites are then identified and quantified over time using techniques like LC/MSn-IT-TOF and NMR [2].
  • Metabolite Identification In Vivo: After administering the parent compound to animal models, plasma, bile, urine, and feces are collected. Metabolites are identified using advanced techniques like UPLC-Q/TOF-MS/MS, which can separate and characterize numerous metabolites based on their mass [1].
  • Isolation of Metabolites for Activity Assays: Active metabolites can be isolated from biological fluids like rat urine using methods such as medium-pressure liquid chromatography (MPLC) with specific gradients. The isolated metabolites are then characterized using NMR and tested for activities like hepatoprotective effects in cell-based assays (e.g., on L02 human hepatocytes) [4].

Pharmacological Significance of Metabolites

The transformation of parent compounds into metabolites like this compound is considered a form of metabolic activation, as these metabolites often exhibit enhanced or distinct biological activities [4]:

  • This compound has been reported to inhibit α-amylase in a concentration-dependent manner, suggesting potential for managing postprandial hyperglycemia [2].
  • Other metabolites, such as certain glucuronic acid conjugates, have shown better antioxidant capacity and hepatoprotective activity than their parent compound, gentiopicroside [2] [4].
  • Gentianine, a nitrogen-containing metabolite of swertiamarin, is also recognized for its significant pharmacological potential [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

176.047344113 Da

Monoisotopic Mass

176.047344113 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

140.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

295RS6D94V

Other CAS

50276-98-7

Wikipedia

Erythrocentaurin

Dates

Last modified: 08-15-2023
1: Chang J, Zhou B. Biotransformation of swertiamarin by Aspergillus niger. Pak J Pharm Sci. 2015 Nov;28(6):1933-7. PubMed PMID: 26639489.
2: Geng CA, Huang XY, Ma YB, Zhang XM, Chen JJ. Synthesis of erythrocentaurin derivatives as a new class of hepatitis B virus inhibitors. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1568-71. doi: 10.1016/j.bmcl.2015.02.009. Epub 2015 Feb 16. PubMed PMID: 25737009.
3: Wu X, Tang S, Jin Y, Zhang Y, Hattori M, Wang X, Zhang H, Wang Z. New analytical method for the study of metabolism of swertiamarin in rats after oral administration by UPLC-TOF-MS following DNPH derivatization. Biomed Chromatogr. 2015 Aug;29(8):1184-9. doi: 10.1002/bmc.3406. Epub 2015 Jan 21. PubMed PMID: 25612327.
4: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.
5: Hassan N, Ahamad J, Amin S, Mujeeb M, Mir SR. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity. J Sep Sci. 2015 Feb;38(4):592-8. doi: 10.1002/jssc.201401030. Epub 2015 Jan 19. PubMed PMID: 25504557.

Explore Compound Types